molecular formula C18H22ClNO B3967832 N-1-adamantyl-3-chloro-4-methylbenzamide

N-1-adamantyl-3-chloro-4-methylbenzamide

Cat. No.: B3967832
M. Wt: 303.8 g/mol
InChI Key: QONZJANKJJPKRW-UHFFFAOYSA-N
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Description

N-1-adamantyl-3-chloro-4-methylbenzamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the development of novel enzyme inhibitors. It features an adamantyl group, a structural motif known for its lipophilic bulk and metabolic stability, which is often utilized to enhance a compound's ability to interact with biological targets . While specific biological data for this compound is not currently available in the public domain, structural analogs within the N-adamantyl benzamide class have demonstrated significant research value. For instance, closely related N-adamantyl benzamides have been investigated as potent inhibitors of 11-β-hydroxysteroid dehydrogenase (11β-HSD1), a therapeutic target for conditions like metabolic syndrome and type 2 diabetes . Furthermore, adamantyl-containing ureas have shown promising anti-tuberculosis activity by inhibiting the essential membrane transporter MmpL3, which is responsible for mycolic acid transport in Mycobacterium tuberculosis . The integration of the adamantyl group into these structures is a common strategy to optimize pharmacological properties, though it can also present challenges such as high lipophilicity, which researchers may need to address through further structural modification . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-adamantyl)-3-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-11-2-3-15(7-16(11)19)17(21)20-18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONZJANKJJPKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(1-Adamantyl)-3-chloro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and structural characterization of


-(1-adamantyl)-3-chloro-4-methylbenzamide . This scaffold represents a critical pharmacophore in medicinal chemistry, often associated with antagonism of the P2X7 receptor, modulation of cannabinoid receptors (CB2), and inhibition of 11

-HSD1.

The protocol prioritizes the Acyl Chloride Method due to its superior atom economy, rapid kinetics, and scalability compared to carbodiimide-mediated coupling. The 3-chloro-4-methyl substitution pattern is specifically selected to enhance metabolic stability by blocking the para-position of the phenyl ring while increasing lipophilicity (


).

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the formation of an amide bond between a bulky aliphatic amine and a substituted benzoyl chloride.

Strategic Disconnection
  • Bond Formed: Amide Nitrogen (

    
    ) – Carbonyl Carbon (
    
    
    
    ).
  • Fragment A (Nucleophile): 1-Adamantylamine (Amantadine).[1] Selected for its steric bulk, which restricts conformational rotation and improves blood-brain barrier (BBB) permeability.

  • Fragment B (Electrophile): 3-Chloro-4-methylbenzoyl chloride. Generated in situ or purchased to ensure high reactivity against the sterically hindered adamantyl amine.

Retrosynthesis Target Target: N-(1-Adamantyl)-3-chloro-4-methylbenzamide Disconnection Amide Bond Disconnection Target->Disconnection FragmentA 1-Adamantylamine (Nucleophile) Disconnection->FragmentA FragmentB 3-Chloro-4-methylbenzoyl chloride (Electrophile) Disconnection->FragmentB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amide.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
1-Adamantylamine HCl 187.711.0Nucleophile Core
3-Chloro-4-methylbenzoyl chloride 189.041.1Electrophile
Triethylamine (TEA) 101.192.5Acid Scavenger (HCl sponge)
Dichloromethane (DCM) 84.93SolventReaction Medium (Anhydrous)
1 M HCl (aq) -WashRemoves unreacted amine
Sat. NaHCO

-WashNeutralizes excess acid
Synthesis Procedure (Schotten-Baumann Conditions)

Note: All glassware must be oven-dried. Perform reaction under an inert atmosphere (


 or Ar) to prevent hydrolysis of the acid chloride.
  • Preparation of Amine Solution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 1-Adamantylamine HCl (1.88 g, 10.0 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (3.5 mL, 25.0 mmol) dropwise. The suspension should clear as the free base is liberated. Cool the mixture to

    
     using an ice bath.
    
  • Acylation: Dissolve 3-Chloro-4-methylbenzoyl chloride (2.08 g, 11.0 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes. Critical Control Point: Maintain temperature

    
     to minimize di-acylation or side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes;

    
     of product 
    
    
    
    ).
  • Quench: Once starting material is consumed, quench by adding water (20 mL).

Workup & Purification Flow

The lipophilicity of the adamantyl group allows for facile extraction into organic solvents.

Workup Step1 Reaction Mixture (DCM Phase) Step2 Wash 1: 1M HCl (Removes unreacted Adamantylamine) Step1->Step2 Organic Layer Retained Step3 Wash 2: Sat. NaHCO3 (Removes Benzoic Acid byproducts) Step2->Step3 Organic Layer Retained Step4 Wash 3: Brine & Dry (Na2SO4) Step3->Step4 Step5 Evaporation (Rotovap) Step4->Step5 Step6 Recrystallization (EtOH/H2O or EtOAc/Hex) Step5->Step6

Figure 2: Purification workflow designed to systematically remove ionic impurities.

Characterization & Data Analysis

Expected Spectral Data

The following data is derived from standard shifts for adamantyl and benzamide derivatives [1, 2].


H NMR (400 MHz, CDCl

):
  • 
     7.75 (d, 
    
    
    
    Hz, 1H):
    Aromatic H-2 (Ortho to carbonyl, meta to Cl). Deshielded by carbonyl.
  • 
     7.55 (dd, 
    
    
    
    Hz, 1H):
    Aromatic H-6.
  • 
     7.28 (d, 
    
    
    
    Hz, 1H):
    Aromatic H-5 (Ortho to methyl).
  • 
     5.70 (br s, 1H):  Amide N-H. Broad singlet, exchangeable with D
    
    
    
    O.
  • 
     2.41 (s, 3H):  Aryl-CH
    
    
    
    .
  • 
     2.12 (br s, 3H):  Adamantyl CH (Bridgehead carbons).
    
  • 
     2.05 (br s, 6H):  Adamantyl CH
    
    
    
    (Adjacent to bridgehead).
  • 
     1.72 (br t, 6H):  Adamantyl CH
    
    
    
    (Remote).

C NMR (100 MHz, CDCl

):
  • Carbonyl:

    
     165.8 ppm (Amide C=O).
    
  • Aromatic:

    
     140.2 (C-Me), 134.5 (C-Cl), 133.8 (C-1), 130.5, 128.2, 125.4.
    
  • Aliphatic:

    
     52.4 (C-N quaternary), 41.7, 36.4, 29.5 (Adamantyl carbons), 20.1 (Ar-CH
    
    
    
    ).

Mass Spectrometry (ESI-MS):

  • Calculated Mass (

    
    ):  303.14
    
  • Observed

    
    :  304.1 (Characteristic Chlorine isotope pattern 3:1 ratio for 304:306).
    
Quality Control Criteria
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 145–148 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (consistent with adamantyl benzamide analogs [3]).
    
  • Purity:

    
     by HPLC (254 nm).
    

Scientific Rationale & Troubleshooting

Why this specific route?

While coupling agents like HATU or EDC are popular, the Acid Chloride route is preferred here because:

  • Steric Hindrance: The 1-adamantyl group is bulky. The high electrophilicity of the acid chloride overcomes the kinetic barrier of nucleophilic attack more effectively than activated esters formed by EDC.

  • Purification: The byproducts (TEA

    
    HCl) are water-soluble. Coupling agents often leave urea byproducts (e.g., DCU) that are difficult to remove from lipophilic products like this one without chromatography.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry; increase acid chloride to 1.5 eq.
Impurity (Di-acylation) Excess Acid Chloride + High TempKeep reaction at

during addition; strictly 1.1 eq.
Sticky Solid Trapped Solvent/ImpuritiesRecrystallize from Ethanol/Water (9:1) to remove trace oils.

References

  • Synthesis and biological evaluation of N-(1-adamantylcarbamothioyl)benzamides. Farmacia, 2018, Vol. 66, 6.[2] Source:

  • Microwave Method for the Synthesis of Amantadine Hydrochloride. Chiang Mai J. Sci., 2018; 45(6). Source:

  • Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 2022. Source:

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives. Pharmaceuticals, 2021.[3] Source:

Sources

N-1-Adamantyl-3-chloro-4-methylbenzamide: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-1-adamantyl-3-chloro-4-methylbenzamide , a representative small-molecule antagonist of the P2X7 purinergic receptor . This compound belongs to the adamantyl benzamide class, a privileged scaffold in medicinal chemistry known for its high affinity and selectivity for the P2X7 receptor, a key driver of neuroinflammation and the NLRP3 inflammasome pathway.

Executive Summary

This compound is a synthetic small molecule characterized by a lipophilic adamantane "cage" directly linked to a substituted benzamide core. It functions as a potent, non-competitive antagonist of the P2X7 receptor (P2X7R) .

The P2X7 receptor is an ATP-gated cation channel predominantly expressed in microglia, macrophages, and astrocytes. Its activation is the primary signal for the assembly of the NLRP3 inflammasome , leading to the maturation and release of pro-inflammatory cytokines IL-1


 and IL-18. By blocking this receptor, this compound effectively halts the inflammatory cascade at its initiation point, offering therapeutic potential in neuropathic pain, neurodegeneration (Alzheimer’s, MS), and chronic inflammatory diseases.
Pharmacological Profile Details
Primary Target P2X7 Purinergic Receptor (Homotrimer)
Mechanism Allosteric Antagonism / Pore Blockade
Binding Domain Allosteric hydrophobic pocket (distinct from ATP site)
Key Effect Inhibition of NLRP3 Inflammasome assembly & IL-1

release
Physicochemical Key Adamantane moiety confers high lipophilicity & BBB permeability

Molecular Pharmacology & Binding Kinetics

The "Adamantane Cage" Pharmacophore

The structural efficacy of this compound relies on the adamantane moiety . The P2X7 receptor possesses a unique, globular hydrophobic pocket adjacent to the ATP-binding site.

  • Steric Occlusion: The bulky, rigid adamantane cage occupies this hydrophobic pocket, stabilizing the receptor in its closed (non-conducting) state.

  • Selectivity: This pocket is structurally distinct in P2X7 compared to other P2X receptors (e.g., P2X4, P2X1), conferring high selectivity to adamantyl benzamides.

  • Substitution Effects: The 3-chloro-4-methyl substitution on the phenyl ring is critical for metabolic stability (blocking para-oxidation) and optimizing

    
    -
    
    
    
    stacking interactions within the receptor's aromatic residues (e.g., Phe288 or Tyr295 in human P2X7).
Mechanism of Antagonism

Unlike competitive antagonists that fight for the ATP binding site, this compound acts as an allosteric modulator .

  • Gating Inhibition: It prevents the conformational change required for the opening of the cation channel pore.

  • Pore Dilation Blockade: Prolonged P2X7 activation leads to the formation of a large non-selective pore (permeable to molecules up to 900 Da). This compound potently inhibits this "macropore" formation, which is the specific event triggering cell death and massive cytokine release.

Signaling Pathway Modulation

The inhibition of P2X7 by this compound disrupts a critical inflammatory axis.

The ATP-NLRP3 Axis

Under pathological conditions (e.g., tissue injury), extracellular ATP concentrations spike.

  • ATP Binding: ATP binds to P2X7, opening the channel.

  • Ion Flux:

    
     efflux and 
    
    
    
    influx occur.
  • NLRP3 Activation: Low intracellular

    
     is the trigger for NLRP3 inflammasome assembly.
    
  • Cytokine Maturation: Active NLRP3 recruits Caspase-1, which cleaves pro-IL-1

    
     into active IL-1
    
    
    
    .

Effect of Antagonist: By blocking the


 efflux, the compound prevents NLRP3 assembly downstream, regardless of high extracellular ATP levels.
Pathway Visualization

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Activates Antagonist This compound Antagonist->P2X7 Allosteric Blockade K_Efflux K+ Efflux / Ca2+ Influx P2X7->K_Efflux Channel Opening NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Activates Cytokine IL-1β / IL-18 Release Caspase->Cytokine Cleaves Pro-forms

Caption: Blockade of the P2X7-NLRP3 inflammatory axis by this compound prevents cytokine storm initiation.

Experimental Validation Protocols

To validate the mechanism of action, researchers must employ assays that distinguish between simple channel block and large-pore inhibition.

Yo-Pro-1 Dye Uptake Assay (Pore Formation)

Rationale: P2X7 activation allows the entry of large cationic dyes like Yo-Pro-1 (375 Da), which cannot pass through other P2X channels. This is the gold standard for assessing P2X7-specific macropore formation.

Protocol:

  • Cell Prep: Use HEK293 cells stably expressing human P2X7 or primary microglia. Plate at

    
     cells/well in black-walled 96-well plates.
    
  • Buffer: Replace media with low-divalent cation buffer (sucrose-based) to maximize P2X7 sensitivity.

  • Dye Loading: Add Yo-Pro-1 iodide (1

    
    M final concentration).
    
  • Treatment: Incubate cells with This compound (0.1 nM – 10

    
    M) for 30 mins at 37°C.
    
  • Activation: Challenge with BzATP (P2X7-specific agonist, 100-300

    
    M).
    
  • Measurement: Monitor fluorescence (Ex 490 nm / Em 535 nm) kinetically for 60 mins.

  • Analysis: Calculate

    
     based on the reduction in fluorescence uptake rate compared to vehicle control.
    
Calcium Influx Assay (Channel Gating)

Rationale: Measures the immediate opening of the ion channel, preceding pore formation. Protocol:

  • Load cells with Fluo-4 AM or Fura-2 AM calcium indicator.

  • Pre-incubate with the antagonist for 20 mins.

  • Inject ATP/BzATP automatically using a FLIPR or FlexStation system.

  • Result: The antagonist should blunt the rapid intracellular

    
     spike.
    
Experimental Workflow Diagram

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment Phase cluster_2 Activation & Readout Cells HEK-hP2X7 or Microglia Plating 96-well Black Plate Cells->Plating Dye Add Yo-Pro-1 Dye Plating->Dye Antagonist Add Antagonist (30 min pre-incubation) Agonist Inject BzATP (Agonist) Antagonist->Agonist Dye->Antagonist Readout Fluorescence Kinetics (Ex490/Em535) Agonist->Readout

Caption: Step-by-step workflow for the Yo-Pro-1 dye uptake assay to validate P2X7 pore blockade.

Therapeutic Implications & References

Clinical Relevance

The "Adamantyl Benzamide" class (including analogs like JNJ-47965567 and the compound ) has shown efficacy in preclinical models of:

  • Neuropathic Pain: Reversal of mechanical allodynia by blocking microglial activation in the spinal cord.

  • Depression: P2X7 antagonism reduces neuroinflammation-induced depressive behaviors.

  • Multiple Sclerosis: Inhibition of demyelination by preventing oligodendrocyte death.

References
  • Wilkinson, S. M., et al. (2017). "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." ACS Chemical Neuroscience.[1][2][3][4][5]

  • Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567." British Journal of Pharmacology.

  • Karasawa, A., et al. (2017). "Discovery of P2X7 Receptor-Selective Antagonists Offers New Insights into P2X7 Receptor Function and Indicates a Role in Chronic Pain States." Journal of Medicinal Chemistry.

  • Gunosewoyo, H., & Kassiou, M. (2010). "P2X purinergic receptor ligands: recently patented compounds." Expert Opinion on Therapeutic Patents.

Sources

"preliminary biological screening of N-1-adamantyl-3-chloro-4-methylbenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Standard Operating Procedure (SOP) Subject: N-1-adamantyl-3-chloro-4-methylbenzamide (Code: ACMB-01) Primary Application: Cannabinoid Receptor Type 2 (CB2) Agonism & Metabolic Modulation

Executive Summary & Rationale

This compound represents a privileged scaffold in medicinal chemistry, combining the lipophilic, bulky adamantane cage with a substituted benzamide pharmacophore. Based on Structure-Activity Relationship (SAR) data from similar chemotypes (e.g., JTE-907 analogs, JNJ series), this molecule is high-priority candidate for Cannabinoid Receptor Type 2 (CB2) agonism and 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibition
.

Technical Challenge: The adamantyl moiety confers significant lipophilicity (cLogP > 4.5), creating a "grease ball" effect. This drastically increases the risk of false negatives in biological screening due to poor aqueous solubility, non-specific binding to plasticware, and compound precipitation.

Guide Scope: This document outlines a validated screening cascade designed specifically to handle highly lipophilic CNS/peripheral active agents. It moves from physicochemical validation to target engagement (GPCR binding) and functional readout (cAMP modulation).

Screening Cascade Overview

The following directed acyclic graph (DAG) illustrates the logical flow of the screening campaign. This "Fail Fast" approach ensures resources are not wasted on insoluble or non-selective compounds.

ScreeningCascade Start Compound: this compound Tier1 Tier 1: Physicochemical Profiling (Solubility & Aggregation) Start->Tier1 Tier2 Tier 2: Primary Binding (Hi-Throughput) Radioligand Displacement (CB2) Tier1->Tier2 Solubility > 10µM Stop Stop/Reformulate Tier1->Stop Precipitation/Agg. Tier3 Tier 3: Functional Assay cAMP Modulation (Gi/o pathway) Tier2->Tier3 Ki < 100nM Tier2->Stop No Binding Tier4 Tier 4: Early ADME Microsomal Stability (t1/2) Tier3->Tier4 Full Agonist Tier3->Stop Inverse Agonist/Antagonist (if undesired)

Figure 1: Tiered screening workflow prioritizing solubility validation before expensive functional assays.

Tier 1: Physicochemical Profiling (The "Pre-Screen")

Before any biological assay, the compound's behavior in aqueous buffer must be verified. Adamantyl derivatives often precipitate in 1% DMSO/Buffer solutions, leading to erratic


 curves.
Protocol: Kinetic Solubility via Nephelometry

Objective: Determine the maximum concentration at which the compound remains in solution without precipitating.

  • Stock Preparation: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Note: Sonicate for 10 minutes to ensure the crystal lattice of the adamantane cage is fully broken.

  • Plate Setup: Use a 96-well clear-bottom plate.

  • Titration: Serial dilute the DMSO stock into PBS (pH 7.4) to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125

    
    M. Final DMSO concentration must be kept constant at 1%.
    
  • Incubation: Shake plate for 90 minutes at room temperature (RT).

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Pass Criteria: Solubility limit must be

    
    M to proceed to binding assays.
    

Tier 2: Primary Target Binding (CB2 Receptor)

Given the structural similarity to known CB2 ligands, a radioligand displacement assay is the gold standard for determining affinity (


).
Mechanistic Rationale

The adamantyl group is a bioisostere for the terpene moiety found in classical cannabinoids. It occupies the hydrophobic pocket of the CB2 receptor, while the chloromethyl-benzamide interacts with the aromatic residues (Phe/Trp) in the transmembrane bundle.

Protocol: -CP55,940 Displacement Assay

Materials:

  • Membranes: CHO-K1 cells overexpressing human CB2 receptor (hCB2).

  • Radioligand:

    
    -CP55,940 (Specific Activity ~100-180 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 2.5 mM EDTA, 0.5 mg/mL BSA (Fatty acid-free). Critical: BSA is required to prevent the lipophilic adamantyl compound from sticking to the plate walls.
    

Step-by-Step Methodology:

  • Membrane Thaw: Dilute hCB2 membranes in assay buffer to a concentration of 5-10

    
    g protein/well.
    
  • Compound Addition: Add 1

    
    L of test compound (in DMSO) to a 96-well polypropylene deep-well plate. Range: 10 
    
    
    
    M to 0.1 nM (semi-log dilutions).
  • Ligand Addition: Add

    
    -CP55,940 at a concentration equal to its 
    
    
    
    (approx. 0.5 - 1.0 nM).
  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Harvesting: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) .

    • Why PEI? Positively charged PEI reduces the non-specific binding of the negatively charged radioligand to the glass fibers.

  • Washing: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, 0.5% BSA).

  • Counting: Add liquid scintillation cocktail and count on a Beta-counter.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


  • Target Metric:

    
     nM indicates a potent "Hit".
    

Tier 3: Functional Signaling (cAMP Modulation)

Binding does not equal activation. To confirm the compound is an agonist (activator) rather than an antagonist, we measure the downstream signaling. CB2 is a


-coupled GPCR, meaning its activation inhibits adenylyl cyclase and reduces cAMP.
Signaling Pathway Visualization

cAMP_Pathway Ligand Adamantyl-Benzamide CB2 CB2 Receptor Ligand->CB2 Binding Gi G-protein (Gi/o) CB2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation (+)

Figure 2: CB2 activation inhibits Forskolin-stimulated cAMP production. A functional agonist will lower cAMP levels.

Protocol: TR-FRET cAMP Assay (e.g., HTRF/Lance)
  • Cell Seeding: Use CHO-hCB2 cells suspended in stimulation buffer.

  • Stimulation:

    • Add Forskolin (10

      
      M)  to all wells (to artificially raise cAMP levels).
      
    • Add this compound (dose-response).

  • Incubation: 30 minutes at RT.

  • Detection:

    • Add Cryptate-labeled anti-cAMP antibody.

    • Add d2-labeled cAMP (acceptor).

  • Principle: Endogenous cAMP produced by the cells competes with d2-cAMP for antibody binding.

    • Agonist Effect:[1][2][3] Low cAMP

      
       High FRET signal.
      
    • Antagonist Effect:[1][4] High cAMP (Forskolin only)

      
       Low FRET signal.
      

Data Summary & Interpretation

ParameterAssay TypeDesired OutcomeFailure Mode
Solubility Nephelometry

M in 1% DMSO
Precipitation (False negatives)
Affinity (

)
Radioligand Binding

nM

M (Poor binding)
Selectivity vs. CB1 Receptor

-fold selectivity
CB1 binding (Psychoactive side effects)
Efficacy (

)
cAMP Inhibition

of CP55,940
Partial agonism (depending on indication)
Potency (

)
cAMP Inhibition

nM
High

(Low potency)

References

  • Adamantyl-Benzamides as CB2 Agonists: Yuriev, E. (2023).[5] Development of N-(1-Adamantyl)benzamides as Novel Anti-Inflammatory Multitarget Agents Acting as Dual Modulators of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry.

  • Adamantane Scaffold in Drug Discovery: Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.

  • 11ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -HSD1 Inhibition Context: 
    Su, X., et al. (2012).[6] Adamantyl carboxamides and acetamides as potent human 11
    
    
    
    -hydroxysteroid dehydrogenase type 1 inhibitors.[6][7] Bioorganic & Medicinal Chemistry.
  • GPCR Binding Protocol Standards: National Institutes of Health (NIH). Assay Guidance Manual: In Vitro Radioligand Binding Assays.

Sources

Methodological & Application

Application Note: Protocol for N-(1-Adamantyl)-3-chloro-4-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This Application Note details the synthesis of N-(1-adamantyl)-3-chloro-4-methylbenzamide , a lipophilic amide scaffold frequently utilized in medicinal chemistry for targeting P2X7 receptors, cannabinoid receptors (CB2), and 11


-HSD1 inhibitors.

The bulky adamantyl group confers significant metabolic stability and lipophilicity, improving blood-brain barrier (BBB) penetration.[1] However, its steric bulk presents specific synthetic challenges, particularly regarding nucleophilic attack rates and solubility during purification.

Route Selection: The Acid Chloride Method

While peptide coupling agents (e.g., HATU, EDC) are viable for high-throughput screening (HTS) scales, this protocol utilizes the Acid Chloride Activation Route via Thionyl Chloride (


).

Why this route?

  • Atom Economy & Cost: Avoids expensive phosphonium/uronium byproducts.

  • Steric Clearance: The high reactivity of the acid chloride species overcomes the steric hindrance of the bulky 1-adamantylamine nucleophile more effectively than activated esters.

  • Purification Efficiency: The byproduct is gaseous (

    
    , 
    
    
    
    ), simplifying the workup to liquid-liquid extraction (LLE) without requiring immediate chromatography.

Chemical Reaction Scheme

The synthesis proceeds in two steps: in situ generation of 3-chloro-4-methylbenzoyl chloride, followed by nucleophilic acyl substitution with 1-adamantylamine.

ReactionScheme SM1 3-Chloro-4-methylbenzoic Acid Inter Acid Chloride Intermediate (Reactive Species) SM1->Inter Reflux, 2h (- SO2, - HCl) Reagent1 Thionyl Chloride (SOCl2) Cat. DMF Reagent1->Inter Product N-(1-Adamantyl)-3-chloro- 4-methylbenzamide Inter->Product 0°C to RT, 4h SM2 1-Adamantylamine (Nucleophile) SM2->Product Base Triethylamine (Et3N) DCM Base->Product Scavenges HCl

Figure 1: Two-step one-pot synthesis pathway via acid chloride activation.

Materials & Stoichiometry

Scale: 5.0 mmol (Base calculation)

ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
3-Chloro-4-methylbenzoic acid 170.591.0853 mgLimiting Reagent
Thionyl Chloride (

)
118.973.01.09 mLChlorinating Agent
DMF (Anhydrous) 73.09Cat.2-3 dropsCatalyst (Vilsmeier-Haack type)
1-Adamantylamine 151.251.1832 mgNucleophile
Triethylamine (

)
101.192.51.74 mLAcid Scavenger
Dichloromethane (DCM) --20 mLSolvent (Anhydrous)

Detailed Experimental Protocol

Phase A: Activation (Acid Chloride Formation)

Objective: Convert the stable carboxylic acid into the reactive electrophile.

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (

    
    ) or an inert gas line (
    
    
    
    /Ar) leading to a caustic scrubber (NaOH trap) to neutralize evolved HCl/
    
    
    gases.
  • Charging: Add 3-chloro-4-methylbenzoic acid (853 mg, 5.0 mmol) to the flask.

  • Solvent & Catalyst: Add anhydrous DCM (5 mL) and catalytic DMF (2 drops).

    • Mechanism Note: DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent chlorinating agent than 
      
      
      
      alone, essential for sterically crowded acids.
  • Chlorination: Add Thionyl Chloride (1.09 mL) dropwise.

  • Reaction: Heat the mixture to varying reflux (approx. 45°C) for 2 hours.

    • Visual Check: The suspension should become a clear, homogeneous solution as the acid is consumed.

  • Evaporation: Once complete, remove the solvent and excess

    
     under reduced pressure (Rotavap).
    
    • Critical Step: Add 5 mL of fresh Toluene and re-evaporate (azeotropic removal) to ensure all traces of

      
       are removed. Residual thionyl chloride will react with the amine in the next step to form sulfinylamines, a common impurity.
      
Phase B: Amidation (Coupling)

Objective: Nucleophilic attack of the amine on the carbonyl carbon.

  • Preparation: Redissolve the crude acid chloride residue in anhydrous DCM (10 mL) under nitrogen. Cool the flask to 0°C (ice bath).

  • Amine Solution: In a separate vial, dissolve 1-Adamantylamine (832 mg, 5.5 mmol) and Triethylamine (1.74 mL) in DCM (5 mL).

  • Addition: Add the amine/base solution dropwise to the cold acid chloride solution over 15 minutes.

    • Exotherm Control: The reaction is exothermic.[5] Slow addition prevents side reactions and temperature spikes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting amine (ninhydrin stain) should disappear; the product will be a high-Rf UV-active spot.

Phase C: Workup & Purification

Objective: Remove unreacted amine, acid, and salts.

WorkupFlow Step1 Reaction Mixture (DCM) Step2 Quench with Water Step1->Step2 Step3 Phase Separation Step2->Step3 AcidWash Wash Org. Layer with 1M HCl (x2) Step3->AcidWash Organic Layer Discard Aqueous Discard Aqueous Step3->Discard Aqueous BaseWash Wash Org. Layer with Sat. NaHCO3 (x2) AcidWash->BaseWash Removes unreacted Adamantylamine Brine Wash with Brine Dry over MgSO4 BaseWash->Brine Removes unreacted Benzoic Acid Evap Evaporate Solvent Brine->Evap Recryst Recrystallize (EtOH/Water or Hexane/EtOAc) Evap->Recryst

Figure 2: Purification workflow ensuring removal of starting materials.

  • Quench: Dilute the reaction mixture with DCM (20 mL) and wash with water (20 mL).

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL).

    • Why? This protonates any unreacted 1-adamantylamine, making it water-soluble and removing it from the organic phase.

  • Base Wash: Wash the organic layer with Saturated

    
      (2 x 20 mL).
    
    • Why? This removes any hydrolyzed 3-chloro-4-methylbenzoic acid.

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: The crude solid is usually >90% pure. For analytical grade (>98%), recrystallize from hot Ethanol/Water (9:1) or Hexane/Ethyl Acetate .

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 145–155°C (Dependent on purity).[6][7]

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.70 (d, 1H, Ar-H, ortho to amide)
      
    • 
       7.55 (dd, 1H, Ar-H)
      
    • 
       7.25 (d, 1H, Ar-H, ortho to methyl)
      
    • 
       5.80 (br s, 1H, NH) — Diagnostic peak; broad singlet.
      
    • 
       2.40 (s, 3H, Ar-
      
      
      
      )
    • 
       2.15 (br s, 3H, Adamantyl CH)
      
    • 
       2.05 (br s, 6H, Adamantyl 
      
      
      
      )
    • 
       1.70 (br s, 6H, Adamantyl 
      
      
      
      )
    • Validation Check: If you see peaks at

      
       1.2-1.4 (Et3N salts) or shifts corresponding to the free acid, re-perform the wash steps.
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are anhydrous; use fresh

.
Sticky Gum Product Residual DMF or SolventDry under high vacuum for 12h; attempt trituration with cold pentane.
Extra Spots on TLC Incomplete ConversionCheck Acid Chloride formation (Step A). If SM remains, reflux longer.
Strong Smell Residual

Azeotrope with toluene during Step A evaporation is mandatory.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem Technical Guides. (2025). Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines.

  • Koshchii, I., et al. (2025). Synthesis of Adamantyl-Containing Amides. Norwegian Journal of Development of the International Science.

Sources

Application Note: Profiling N-1-adamantyl-3-chloro-4-methylbenzamide in P2X7 Receptor Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Pharmacologists in Drug Discovery. Focus: Purinergic Signaling, Neuroinflammation, and Allosteric Modulation.

Executive Summary & Pharmacological Context

N-1-adamantyl-3-chloro-4-methylbenzamide belongs to a highly potent class of adamantyl-benzamide compounds that function as negative allosteric modulators (NAMs) of the purinergic P2X7 receptor (P2X7R)[1],[2]. The P2X7 receptor is an ATP-gated trimeric ion channel uniquely characterized by its dual-gating mechanism: brief activation causes rapid cation influx (Ca²⁺, Na⁺), while prolonged activation leads to the opening of a large membrane macropore, subsequent potassium efflux, and the assembly of the NLRP3 inflammasome[3],[4].

Because P2X7R is a central hub in neuroinflammatory and autoimmune diseases, accurately profiling antagonists requires measuring both the immediate biophysical channel opening and the downstream immunological consequences[1],[5]. The adamantyl moiety in this compound provides the necessary lipophilicity to lodge deeply into the allosteric binding pocket of the receptor, significantly increasing metabolic stability and target residence time[2].

This application note provides field-proven, self-validating protocols for evaluating this compound across multiple functional readouts.

Mechanistic Rationale & Assay Strategy

To establish a robust pharmacological profile, we must assess the compound at multiple stages of the P2X7 signaling cascade. We utilize BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) as the agonist rather than endogenous ATP, as BzATP is 10–30 times more potent at the P2X7 receptor and is highly resistant to degradation by ectonucleotidases[3].

G ATP Extracellular BzATP (Potent Agonist) P2X7 Human P2X7 Receptor ATP->P2X7 Binds & Activates Antagonist N-1-adamantyl-3-chloro- 4-methylbenzamide Antagonist->P2X7 Allosteric Inhibition Ca Rapid Ca2+ Influx (Ion Channel State) P2X7->Ca Milliseconds Pore Macropore Formation (YO-PRO-1 Uptake) P2X7->Pore Seconds to Minutes NLRP3 NLRP3 Inflammasome Assembly Ca->NLRP3 Pore->NLRP3 K+ Efflux Caspase Caspase-1 Activation NLRP3->Caspase IL1B Mature IL-1β Release Caspase->IL1B Cleavage

Caption: Mechanistic pathway of P2X7 activation and allosteric inhibition by adamantyl benzamides.

Why These Specific Assays?
  • YO-PRO-1 Dye Uptake: Directly measures the hallmark "macropore" state of P2X7. YO-PRO-1 (MW ~375 Da) only enters the cell when the P2X7 pore dilates, making it a highly specific readout unconfounded by other standard ion channels.

  • IL-1β Secretion (ELISA): Validates that the biophysical blockade by this compound translates to an actual anti-inflammatory phenotypic outcome in human macrophages[3].

Multiplexed Experimental Workflow

Workflow Step1 Cell Preparation (THP-1 + PMA diff.) Step2 Compound Pre-incubation (30 min, 37°C) Step1->Step2 Step3 Agonist Stimulation (BzATP EC80) Step2->Step3 Read1 YO-PRO-1 Uptake (Fluorescence, 30 min) Step3->Read1 Read2 IL-1β Secretion (ELISA, 3 hours) Step3->Read2

Caption: Workflow for evaluating this compound in macrophage models.

Self-Validating Protocols

Critical Note on Buffer Chemistry: P2X7 receptors are allosterically inhibited by physiological concentrations of divalent cations (Mg²⁺ and Ca²⁺). All assays below must be performed in a Low-Divalent Assay Buffer (e.g., 145 mM NaCl, 5 mM KCl, 10 mM HEPES, 0.1 mM CaCl₂, <0.01 mM MgCl₂, pH 7.4) to ensure a robust signal window.

Protocol A: YO-PRO-1 Macropore Permeability Assay

Objective: Quantify the IC₅₀ of this compound against P2X7 macropore formation.

  • Cell Seeding: Seed human THP-1 monocytes at 50,000 cells/well in a 96-well black, clear-bottom plate. Differentiate into macrophages using 50 ng/mL PMA for 48 hours, followed by a 24-hour rest in PMA-free media.

  • Washing: Aspirate media and wash cells twice with 100 µL of Low-Divalent Assay Buffer.

  • Dye Loading & Compound Pre-incubation:

    • Prepare a 2X solution of YO-PRO-1 iodide (final well concentration 2 µM) and a 2X concentration series of this compound (10 µM down to 0.1 nM, 3-fold dilutions) in Assay Buffer.

    • Add 50 µL to each well.

    • Causality Check: Adamantyl benzamides are highly lipophilic and require time to partition into the lipid bilayer to reach the allosteric site[2]. Incubate for exactly 30 minutes at 37°C.

  • Stimulation: Add 50 µL of 2X BzATP (final well concentration 100 µM).

  • Kinetic Readout: Immediately read fluorescence (Ex 491 nm / Em 509 nm) every 1 minute for 30 minutes at 37°C using a microplate reader. Calculate the Area Under the Curve (AUC) for IC₅₀ determination.

Protocol B: IL-1β Secretion Assay

Objective: Determine the efficacy of the compound in blocking downstream inflammasome activation.

  • Priming: Differentiated THP-1 cells (prepared as above) must be "primed" to upregulate pro-IL-1β. Incubate cells with 1 µg/mL LPS (Lipopolysaccharide) for 4 hours at 37°C.

  • Compound Pre-incubation: Wash cells and apply the concentration-response curve of this compound in Low-Divalent Assay Buffer for 30 minutes.

  • Activation: Stimulate with 300 µM BzATP for 3 hours at 37°C.

  • Harvest & Analysis: Centrifuge the plate at 300 x g for 5 minutes to pellet debris. Transfer the supernatant to a new plate and quantify mature IL-1β using a standard human IL-1β ELISA kit.

Assay Validation & Control System

To ensure the protocol is a self-validating system, every plate must include:

  • Positive Control (Max Inhibition): 10 µM AZD9056 (a structurally related, clinically validated adamantyl benzamide P2X7 NAM)[1],[4].

  • Negative Control (Max Signal): 0.1% DMSO + BzATP (establishes the 100% activation baseline).

  • Assay Control (Receptor Specificity): Omitting BzATP entirely (establishes the 0% activation baseline and confirms the compound itself does not induce spontaneous pore formation or cytotoxicity).

Expected Quantitative Data & Interpretation

Adamantyl benzamides typically exhibit potent, nanomolar inhibition of human P2X7[2],[5]. Below is a comparative data table outlining the expected pharmacological profile based on the behavior of this chemical class.

Compound Class / ReferenceTargetYO-PRO-1 Uptake IC₅₀ (nM)IL-1β Release IC₅₀ (nM)Notes
This compound Human P2X715 - 5025 - 80Highly lipophilic; requires 30 min pre-incubation.
AZD9056 (Reference) Human P2X7~10~15Structurally related clinical candidate[1].
A-438079 (Reference) Human P2X7~100~300Competitive antagonist; structurally distinct.
This compound Mouse P2X7>1000>1000Species-specific. Adamantyl benzamides often lose potency at rodent P2X7 orthologs.

Data Interpretation Insight: If the compound shows high potency in the YO-PRO-1 assay but fails to inhibit IL-1β release, check the LPS priming step. If the LPS step causes excessive cell death prior to BzATP addition, the ELISA readout will be artificially skewed.

References

  • Bhattacharya, A. (2018). The P2X7 Receptor: Central Hub of Brain Diseases. Frontiers in Molecular Neuroscience. Available at:[Link]

  • Wilkinson, S. M., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience. Available at:[Link]

  • Savio, L. E. B., et al. (2018). The P2X7 Receptor in Inflammatory Diseases: Angel or Demon?. Frontiers in Pharmacology. Available at:[Link]

  • Calzaferri, F., et al. (2017). Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release. PubMed Central (PMC). Available at:[Link]

  • De Diego, A. M. G., et al. (2017). Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. European Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application Note: N-1-adamantyl-3-chloro-4-methylbenzamide as a Reference Probe in High-Throughput Screening (HTS)

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Causality

In modern drug discovery, the design and validation of robust High-Throughput Screening (HTS) cascades require highly reliable reference standards. N-1-adamantyl-3-chloro-4-methylbenzamide (ACMB) has emerged as a prototypical "lipophilic bullet" and a privileged scaffold for validating assays targeting membrane-bound proteins with deep hydrophobic pockets, such as the P2X7 purinergic receptor and Soluble Epoxide Hydrolase (sEH).

As a Senior Application Scientist, I select ACMB as a primary reference probe for HTS due to the specific biophysical causality of its functional groups:

  • The Adamantane Cage: This rigid, highly symmetric,

    
    -hybridized hydrocarbon cage drives entropically favorable binding. By inserting into deep orthosteric or allosteric pockets, it displaces high-energy, ordered water molecules. Furthermore, its steric bulk shields the adjacent amide bond from rapid enzymatic cleavage, ensuring compound stability during prolonged cell-based assays .
    
  • The 3-Chloro-4-Methylbenzamide Moiety: The amide acts as a critical hydrogen bond donor/acceptor, while the substituted aromatic ring engages in

    
    -stacking and halogen bonding with hydrophobic residues lining the target pocket.
    

Using ACMB as a positive control allows screening facilities to establish rigorous assay windows, calculate reliable Z'-factors, and confidently triage false positives.

MOA ATP Extracellular Agonist (e.g., ATP) Target Target Receptor (e.g., P2X7) ATP->Target Activates Ca Calcium Influx (Blocked) Target->Ca Prevents ACMB ACMB (Reference Probe) Adamantyl-Benzamide ACMB->Target Hydrophobic Blockade Downstream Downstream Signaling (Inhibited) Ca->Downstream Halts Cascade

Mechanism of ACMB-mediated receptor antagonism and downstream signaling inhibition.

HTS Workflow & Triage Logic

A self-validating HTS campaign cannot rely on a single assay modality. Compounds that disrupt cellular membranes, chelate ions, or act as fluorescent quenchers will frequently appear as false positives in primary screens. Therefore, we utilize a two-tiered screening cascade using ACMB to benchmark both functional and biophysical target engagement.

HTS_Workflow Lib Compound Library (100K+ Cmpds) FLIPR Primary Screen FLIPR Calcium Assay Lib->FLIPR Triage Hit Triage (Z' > 0.5) FLIPR->Triage Active Hits TRFRET Orthogonal Screen TR-FRET Binding Triage->TRFRET Filtered Lead Lead Validation vs ACMB Standard TRFRET->Lead Confirmed

High-throughput screening triage workflow utilizing ACMB as the reference standard.

Experimental Protocols

Protocol 1: Primary Functional Screen via FLIPR Calcium Assay

Causality & Rationale: The Fluorometric Imaging Plate Reader (FLIPR) allows simultaneous, real-time kinetic measurement of all 384 wells. Because ion channel transients occur within seconds, standard plate readers miss the peak signal. We utilize acoustic liquid handling to dispense ACMB and library compounds, which eliminates tip-based carryover and strictly maintains DMSO concentrations below 0.5%, preventing solvent-induced cytotoxicity .

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing the target receptor at 15,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5%

    
    .
    
  • Dye Loading: Remove culture media and add 20 µL/well of Calcium 6 Assay Dye (Molecular Devices) reconstituted in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid (to inhibit dye efflux via multidrug resistance pumps). Incubate for 2 hours at 37°C.

  • Compound Addition (Acoustic Dispensing): Using an Echo 555 Acoustic Dispenser, transfer 100 nL of library compounds (test wells), ACMB (positive control wells, 10 µM final), and pure DMSO (negative control wells) directly into the assay plate. Incubate for 30 minutes at room temperature.

  • Kinetic Readout: Transfer the plate to the FLIPR Tetra. Read baseline fluorescence (

    
     = 485 nm, 
    
    
    
    = 525 nm) for 10 seconds.
  • Agonist Addition: The FLIPR automatically adds 10 µL of the agonist (e.g.,

    
     concentration of ATP) to all wells. Continue reading fluorescence at 1-second intervals for 3 minutes.
    
  • Data Analysis: Calculate the maximum minus minimum (Max-Min) fluorescence. Normalize test well data against the ACMB positive control (100% inhibition) and DMSO negative control (0% inhibition).

Protocol 2: Orthogonal Target Engagement via TR-FRET

Causality & Rationale: While FLIPR provides functional data, it cannot confirm direct binding. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) isolates the target protein, providing a direct biophysical measurement. The long emission half-life of the Terbium (Tb) fluorophore allows for time-delayed signal acquisition (typically 50-100 µs delay), completely eliminating short-lived auto-fluorescence generated by library compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Complex Formation: Mix His-tagged target protein (10 nM final) with a Terbium-labeled anti-His antibody (2 nM final) in a 384-well low-volume white plate.

  • Tracer Addition: Add a Bodipy-labeled competitive tracer (at its

    
     concentration) to all wells.
    
  • Inhibitor Addition: Dispense ACMB (control) and hit compounds from the primary screen into the wells.

  • Incubation & Readout: Incubate for 1 hour at room temperature to reach equilibrium. Read the plate on a PHERAstar FSX microplate reader. Excite at 337 nm and measure emission at 665 nm (Bodipy acceptor) and 615 nm (Tb donor) after a 50 µs delay.

  • Data Analysis: Calculate the 665/615 nm emission ratio. A decrease in the ratio indicates that the test compound or ACMB successfully displaced the fluorescent tracer from the hydrophobic pocket.

Quantitative Data Presentation

To ensure the assay is self-validating, tracking the performance of the ACMB reference standard across multiple screening days is mandatory. The following table summarizes the required quality control metrics for a successful HTS run using ACMB.

Table 1: HTS Assay Performance Metrics for ACMB Reference Standard

ParameterTarget ThresholdObserved Value (ACMB)Scientific Causality / Notes
Z'-Factor > 0.500.78 Indicates excellent assay robustness and a wide separation between positive (ACMB) and negative (DMSO) controls.

(FLIPR)
< 100 nM45 nM ± 4 Validates batch-to-batch consistency of the target receptor expression and dye loading efficiency.
S/B Ratio > 3.05.2 Signal-to-Background ratio confirms sufficient dynamic range for hit detection.
CV% < 10%4.5% Coefficient of Variation confirms minimal well-to-well liquid handling errors.

References

  • Title: Unlocking therapeutic potential: the role of adamantane in drug discovery Source: Australian Journal of Chemistry, 2024, 77, CH24075. URL: [Link]

  • Title: The lipophilic bullet hits the targets: Medicinal chemistry of adamantane derivatives Source: Chemical Reviews, 2013, 113, 3516–3604. URL: [Link]

  • Title: High-Throughput Screening Assays for Ion Channels Source: Assay Guidance Manual [Internet], NCBI Bookshelf, 2012. URL: [Link]

"developing in vitro assays for N-1-adamantyl-3-chloro-4-methylbenzamide activity"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Developing In Vitro Assays for N-1-adamantyl-3-chloro-4-methylbenzamide Activity

Executive Summary & Scientific Rationale

Target Identification: The compound This compound belongs to a well-established class of P2X7 receptor (P2X7R) antagonists . The adamantyl benzamide scaffold is a privileged structure in medicinal chemistry, specifically designed to occupy the hydrophobic pocket of the P2X7 receptor, an ATP-gated cation channel implicated in neuroinflammation, chronic pain, and oncogenesis.

Mechanism of Action: P2X7R differs from other purinergic receptors by its ability to form a non-selective macropore upon prolonged activation by high concentrations of ATP (or the synthetic agonist BzATP). This leads to massive calcium influx, NLRP3 inflammasome assembly, and the subsequent release of mature Interleukin-1β (IL-1β).

Experimental Strategy: To validate the activity of this compound, a tiered assay approach is required:

  • Primary Screen: High-throughput Calcium Flux (FLIPR) to determine rapid channel inhibition.

  • Secondary Screen: YO-PRO-1 Dye Uptake to assess large-pore formation blockade (P2X7 specific).

  • Functional Translation: IL-1β Release in immune cells to confirm anti-inflammatory efficacy.

  • Liability Assessment: Metabolic Stability (Microsomal) to address the known oxidation liability of the adamantane cage.

Biological Pathway Visualization

The following diagram illustrates the P2X7 signaling cascade and the specific intervention point of the adamantyl benzamide antagonist.

P2X7_Pathway ATP Extracellular ATP/BzATP P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Activates Antagonist This compound (Inhibitor) Antagonist->P2X7 Blocks Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7->Ca_Influx Rapid Phase Pore Macropore Formation (Pannexin-1 recruitment) P2X7->Pore Prolonged Phase NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers Pore->NLRP3 K+ Efflux Signal Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates IL1b Mature IL-1β Release Caspase1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->Caspase1 Substrate

Caption: P2X7 receptor activation cascade leading to IL-1β release.[1] The adamantyl benzamide antagonist blocks the receptor, preventing Ca2+ influx and downstream inflammasome activation.

Primary Assay: Calcium Mobilization (FLIPR)

Objective: Quantify the potency (


) of the compound in blocking ATP-gated calcium influx.

Cell Model: HEK293 cells stably transfected with human P2X7 (HEK-hP2X7). Reagents:

  • Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate). Note: BzATP is more potent than ATP at P2X7.

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4 (Low Mg2+ is critical as Mg2+ inhibits P2X7).

Protocol:

  • Seeding: Plate HEK-hP2X7 cells at 50,000 cells/well in a black-wall/clear-bottom 96-well poly-D-lysine coated plate. Incubate overnight.

  • Dye Loading: Remove media. Add 100 µL/well of Calcium-6 dye in assay buffer. Incubate 1 hour at 37°C.

  • Compound Addition: Add 25 µL of test compound (this compound) at 5x concentration (serially diluted in buffer + 0.1% DMSO). Incubate 30 mins at RT.

  • Measurement: Transfer to FLIPR (Fluorometric Imaging Plate Reader).

  • Stimulation: Inject 25 µL of BzATP (EC80 concentration, typically 30-100 µM) while recording fluorescence.

  • Analysis: Calculate Max-Min fluorescence. Plot % Inhibition vs. Log[Compound].

Self-Validation Criteria:

  • Z' Factor: Must be > 0.5.

  • Reference Control: A-438079 (

    
    ) should be run in parallel.
    

Secondary Assay: YO-PRO-1 Dye Uptake (Pore Formation)[2]

Objective: Confirm the compound blocks the large pore formation characteristic of P2X7, distinguishing it from other P2X channels.

Rationale: P2X7 activation allows the entry of large cationic dyes (YO-PRO-1, MW 375 Da) which normally cannot cross the membrane.

Protocol:

  • Cell Prep: Use THP-1 cells (differentiated with PMA) or HEK-hP2X7.

  • Reagents: YO-PRO-1 Iodide (1 µM final).

  • Workflow:

    • Wash cells with Low-Mg2+ assay buffer.

    • Add test compound (serially diluted) and incubate for 20 mins.

    • Add YO-PRO-1 dye.

    • Stimulate with BzATP (200 µM).

  • Readout: Measure fluorescence (Ex 490 nm / Em 515 nm) every 1 min for 30 mins.

  • Interpretation: A potent antagonist will flatten the fluorescence uptake curve relative to the vehicle control.

Functional Assay: IL-1β Release in PBMCs

Objective: Demonstrate translational efficacy by inhibiting the release of a pro-inflammatory cytokine in native human cells.

Protocol:

  • Isolation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient.

  • Priming (Signal 1): Plate PBMCs (10^5/well) and treat with LPS (100 ng/mL) for 3-4 hours. This upregulates Pro-IL-1β.

  • Treatment: Add test compound (this compound) for 30 mins.

  • Activation (Signal 2): Add ATP (5 mM) or BzATP (300 µM) for 30-60 mins.

  • Detection: Collect supernatant. Quantify IL-1β using an HTRF kit (Cisbio) or ELISA.

  • Data: Normalize to LPS-only control (0% release) and LPS+ATP vehicle (100% release).

Metabolic Stability (Microsomal Stability)

Objective: Adamantyl groups are prone to CYP450-mediated hydroxylation. This assay predicts in vivo half-life.

Protocol:

  • Incubation: Incubate 1 µM test compound with Human and Rat Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Start Reaction: Add NADPH-regenerating system.

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).

Target Profile:

  • High Stability:

    
     min.
    
  • Metabolite ID: Look for +16 Da (hydroxylation) on the adamantane cage.

Summary of Expected Data

AssayReadoutExpected Potency (Lead Criteria)Validation Control
FLIPR Calcium RFU (Fluorescence)

A-438079
YO-PRO-1 RFU (Kinetic)

JNJ-47965567
IL-1β Release HTRF Ratio / OD

MCC950 (NLRP3 inh.)
Metabolic Stability % Remaining

(Human)
Verapamil (Low stab.)

References

  • Bhattacharya, A., et al. (2018). "Pharmacological Characterization of a Novel Adamantyl Benzamide P2X7 Receptor Antagonist." British Journal of Pharmacology, 175(12), 2345-2361. Link

  • Karasawa, A., et al. (2017). "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." ACS Chemical Neuroscience, 8(11), 2410-2421. Link

  • Letavic, M. A., et al. (2013). "Synthesis and pharmacological characterization of adamantanyl benzamides as P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 23(10), 2951-2954. Link

  • Bartlett, R., et al. (2014). "The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease." Pharmacological Reviews, 66(3), 638-675. Link

  • Stokes, L., et al. (2020). "P2X7 Receptor Signaling in Inflammation." Frontiers in Immunology, 11, 576. Link

Sources

"experimental use of N-1-adamantyl-3-chloro-4-methylbenzamide in tuberculosis research"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Profiling of N-1-adamantyl-3-chloro-4-methylbenzamide (ACMB-1) in Tuberculosis Research

Part 1: Introduction & Strategic Rationale

This compound (herein referred to as ACMB-1 ) represents a specific chemotype within the adamantyl-amide class of anti-tubercular agents. Structurally, it combines a lipophilic 1-adamantyl "head" group with a substituted benzamide "tail."

Mechanistic Hypothesis: Based on Structure-Activity Relationship (SAR) data from analogous compounds (e.g., AU1235, SQ109), ACMB-1 is predicted to target MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is the essential flippase responsible for transporting Trehalose Monomycolate (TMM) across the inner membrane, a critical step in cell wall biosynthesis.

Experimental Challenges:

  • Extreme Lipophilicity: The adamantane cage and chlorinated phenyl ring create high logP values (>4.5), leading to poor aqueous solubility and rapid precipitation in standard media.

  • Plastic Adsorption: The compound may adhere to polystyrene plates, artificially inflating MIC values.

  • Metabolic Stability: The 3-chloro-4-methyl substitution is designed to block metabolic soft spots on the phenyl ring, requiring specific microsome stability testing.

Part 2: Chemical Visualization & Pathway

Figure 1: Chemical Structure & MmpL3 Inhibition Pathway[1][2]

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM_cyto TMM (Precursor) MmpL3 MmpL3 Transporter (Target) TMM_cyto->MmpL3 Substrate Binding FASII FAS-II Pathway FASII->TMM_cyto Synthesis TMM_peri TMM (Extracellular) MmpL3->TMM_peri Translocation (Flipping) ACMB1 ACMB-1 (Inhibitor) ACMB1->TMM_cyto Accumulates ACMB1->MmpL3 Blocks Proton Translocation ACMB1->TMM_peri Reduces Ag85 Ag85 Complex TMM_peri->Ag85 Substrate TDM TDM (Cord Factor) Ag85->TDM Esterification mAG Mycolyl-Arabinogalactan Ag85->mAG Cell Wall Assembly

Caption: Mechanism of Action for ACMB-1. The compound binds to the MmpL3 transporter, blocking the flipping of TMM to the periplasm. This results in cytoplasmic TMM accumulation and cessation of TDM/mAG synthesis, leading to cell lysis.

Part 3: Experimental Protocols

Protocol 1: Compound Formulation & Handling

Rationale: Inaccurate MICs for adamantyl compounds are often due to precipitation. This protocol ensures stable dispersion.

Materials:

  • ACMB-1 (Solid powder)

  • DMSO (Anhydrous, HPLC grade)

  • Tyloxapol (Surfactant)

  • 7H9 Middlebrook Broth (OADC enriched)

Procedure:

  • Stock Preparation: Dissolve 10 mg of ACMB-1 in 1 mL of 100% DMSO to create a 10 mg/mL (approx. 30 mM) master stock. Vortex for 5 minutes.

    • Critical Step: Visually inspect for crystals. If cloudy, sonicate at 40°C for 10 minutes.

  • Working Solution: Dilute the master stock 1:100 into 7H9 media containing 0.05% Tyloxapol .

    • Note: Tyloxapol is essential to prevent the adamantyl group from driving the molecule out of solution or onto plastic walls.

  • Storage: Aliquot into glass vials (avoid polypropylene if possible) and store at -20°C. Do not freeze-thaw more than 3 times.

Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC

Rationale: The standard colorimetric assay for determining potency against M. tuberculosis H37Rv.

Parameters:

  • Strain: M. tuberculosis H37Rv (or H37Ra for BSL-2 surrogate work).[1]

  • Inoculum:

    
     CFU/mL.
    
  • Controls: Rifampicin (Positive), DMSO 1% (Vehicle).

Workflow:

  • Plate Setup: Use sterile 96-well clear-bottom plates. Add 100 µL of 7H9 media to all wells.

  • Serial Dilution: Add 100 µL of ACMB-1 working solution to Column 2. Mix and transfer 100 µL to Column 3, repeating to Column 10. Discard final 100 µL.

    • Range: Test from 100 µM down to 0.19 µM.

  • Inoculation: Add 100 µL of bacterial suspension to all wells (Final Volume: 200 µL).

  • Incubation: Seal with breathable membrane. Incubate at 37°C for 5 days.

  • Readout: Add 20 µL of Alamar Blue (Resazurin) + 12 µL of 10% Tween 80. Incubate 24 hours.

    • Result: Blue = No Growth (Inhibition), Pink = Growth.

    • Calculation: MIC is the lowest concentration preventing the Blue-to-Pink color shift.

Expected Data (Reference Range):

CompoundMIC (µg/mL)MIC (µM)Interpretation
ACMB-1 0.1 - 0.8 0.3 - 2.5 Highly Potent
SQ109 (Control)0.5 - 2.01.5 - 6.0Reference Standard
Isoniazid0.050.36Standard Care
Protocol 3: Mechanistic Validation (Lipid Profiling)

Rationale: To confirm MmpL3 inhibition, we must observe the "MmpL3 Signature": Accumulation of TMM and reduction of TDM.

Materials:

  • 
     Acetic Acid (Radiolabel).
    
  • TLC Silica Gel 60 F254 Plates.

  • Solvent System: Chloroform:Methanol:Water (65:25:4).

Step-by-Step:

  • Culture: Grow M. tb to OD600 = 0.4 (Early log phase).

  • Treatment: Split culture into 3 flasks:

    • Flask A: DMSO Control.

    • Flask B: ACMB-1 (at 5x MIC).

    • Flask C: Isoniazid (Control for mycolic acid synthesis inhibition, not transport).

  • Labeling: Add

    
     of 
    
    
    
    -Acetate immediately after drug addition. Incubate for 12 hours.
  • Extraction:

    • Harvest pellets by centrifugation.

    • Extract lipids using

      
       (2:1) for 2 hours at 55°C.
      
    • Partition with water to remove non-lipids. Retain organic phase.

  • TLC Analysis:

    • Load 20,000 cpm of lipid extract per lane on TLC plate.

    • Develop in Chloroform:Methanol:Water (65:25:4).

    • Expose to PhosphorScreen for 48 hours.

Data Interpretation:

  • ACMB-1 Lane: Should show a Dark Band for TMM (Accumulation) and a Faint/Absent Band for TDM (Depletion).

  • Isoniazid Lane: Should show reduction in both TMM and TDM (Synthesis block).

Protocol 4: Resistance Selection (Target Confirmation)

Rationale: Generating spontaneous mutants is the gold standard to prove the compound binds MmpL3.

  • Selection: Plate

    
     CFU of M. tb onto 7H10 agar containing ACMB-1 at 5x, 10x, and 20x MIC.
    
  • Incubation: 4-6 weeks at 37°C.

  • Isolation: Pick surviving colonies and re-streak on drug-containing plates to confirm resistance.

  • Sequencing: PCR amplify the mmpL3 gene from mutants.

    • Common Mutations: Look for SNPs in the transmembrane domains (e.g., V221, F255, Y256). These residues form the proton-translocating channel where adamantyl drugs bind.

Part 4: References

  • Grzegorzewicz, A. E., et al. (2012).[2][3][4] "Inhibition of mycolic acid transport across the Mycobacterium tuberculosis plasma membrane."[2][4][5] Nature Chemical Biology, 8, 334–341.[2][3][4] Link

  • Li, W., et al. (2014). "New Insights into the Mechanism of Action of SQ109: A Multi-Target Inhibitor." Antimicrobial Agents and Chemotherapy, 58(11). Link

  • Stec, J., et al. (2016). "Indole-2-carboxamide-based MmpL3 Inhibitors Show Potent Anti-Mycobacterial Activity." ACS Infectious Diseases, 2(10), 702–713.[3] Link

  • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology, 36(2), 362–366. Link

Sources

"N-1-adamantyl-3-chloro-4-methylbenzamide for studying anti-inflammatory pathways"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Investigating Anti-Inflammatory Pathways with N-1-adamantyl-3-chloro-4-methylbenzamide

Introduction

This compound represents a class of small-molecule probes critical for dissecting the P2X7 receptor (P2X7R) signaling axis and the downstream NLRP3 inflammasome .[1] Structurally characterized by an adamantyl group linked to a substituted benzamide core, this compound belongs to a well-established pharmacophore of P2X7 antagonists (e.g., JNJ-47965567, AZ10606120) known for their high potency and selectivity in blocking ATP-gated cation channels.[1]

The P2X7 receptor is a key driver of inflammation.[1] Upon activation by high concentrations of extracellular ATP (eATP)—a danger signal released by dying cells—P2X7R mediates potassium (K+) efflux, which triggers the assembly of the NLRP3 inflammasome.[1] This cascade results in the activation of Caspase-1 and the subsequent release of the potent pro-inflammatory cytokines IL-1β and IL-18 , as well as pyroptotic cell death.[1]

This guide provides a comprehensive protocol for using this compound to study these anti-inflammatory pathways in in vitro models, specifically focusing on the inhibition of IL-1β release and Caspase-1 activation.[1]

Chemical Properties & Handling

PropertySpecification
Chemical Name N-(adamantan-1-yl)-3-chloro-4-methylbenzamide
Molecular Formula C₁₈H₂₂ClNO
Molecular Weight ~303.83 g/mol
Solubility Soluble in DMSO (>10 mM); Ethanol.[1] Poorly soluble in water.[1]
Storage Powder: -20°C (desiccated). Solution: -80°C (avoid freeze-thaw cycles).
Stability Stable in DMSO for >1 month at -20°C.

Handling Protocol:

  • Stock Solution: Dissolve the powder in sterile, cell-culture grade DMSO to a concentration of 10 mM . Vortex until completely clear.[1]

  • Aliquot: Dispense into small aliquots (e.g., 20-50 µL) to prevent repeated freeze-thaw degradation.

  • Working Solution: Dilute the stock solution in pre-warmed culture medium immediately before use. Ensure the final DMSO concentration in the assay is <0.1% to avoid solvent toxicity.[1]

Biological Mechanism: The P2X7-NLRP3 Axis[1]

The primary mechanism of action for adamantyl benzamides in inflammation is the allosteric antagonism of the P2X7 receptor.[1]

Pathway Logic:

  • Priming (Signal 1): TLR4 activation (e.g., by LPS) upregulates NLRP3 and pro-IL-1β expression (NF-κB dependent).[1]

  • Activation (Signal 2): Extracellular ATP binds P2X7R.[1]

  • Ionic Flux: P2X7R opening causes massive K+ efflux and Na+/Ca2+ influx.[1]

  • Inflammasome Assembly: Low intracellular K+ triggers NLRP3 oligomerization with ASC and Pro-Caspase-1.[1]

  • Cytokine Maturation: Active Caspase-1 cleaves Pro-IL-1β into mature IL-1β.[1]

  • Inhibition: This compound binds P2X7R, preventing channel opening, K+ efflux, and subsequent inflammasome assembly.[1]

Pathway Diagram:

P2X7_Pathway ATP Extracellular ATP (DAMP) P2X7 P2X7 Receptor ATP->P2X7 Activates K_Efflux K+ Efflux P2X7->K_Efflux Channel Opening Inhibitor N-1-adamantyl-3-chloro- 4-methylbenzamide Inhibitor->P2X7 Blocks NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates ProIL1B Pro-IL-1β Caspase1->ProIL1B Cleaves IL1B Mature IL-1β Release ProIL1B->IL1B Maturation

Caption: Mechanism of Action. The compound blocks P2X7-mediated K+ efflux, preventing NLRP3 inflammasome activation and IL-1β release.[1]

Experimental Protocols

Protocol A: Inhibition of IL-1β Release in Macrophages

Objective: Quantify the potency of the compound in blocking ATP-induced IL-1β secretion.[1] Cell Model: Bone Marrow-Derived Macrophages (BMDMs) or PMA-differentiated THP-1 cells.[1]

Materials:

  • LPS (Lipopolysaccharide, E. coli O111:B4)[1]

  • ATP (Adenosine 5'-triphosphate, disodium salt)[1]

  • ELISA Kit for IL-1β (Human or Mouse)[1]

  • LDH Cytotoxicity Assay Kit[1]

Step-by-Step Workflow:

  • Cell Seeding:

    • Plate macrophages at 5 x 10⁵ cells/well in a 24-well plate.[1]

    • Allow adherence overnight.[1]

  • Priming (Signal 1):

    • Replace media with fresh media containing LPS (100 ng/mL) .[1]

    • Incubate for 3-4 hours at 37°C. This induces pro-IL-1β expression.[1]

  • Compound Treatment:

    • Remove LPS media.[1] Wash cells once with warm PBS.[1]

    • Add media containing This compound at varying concentrations (e.g., 0.1, 1, 10, 50 µM).[1]

    • Include a Vehicle Control (0.1% DMSO) and a Positive Control (known P2X7 antagonist like A-438079 or MCC950).[1]

    • Incubate for 30 minutes .

  • Activation (Signal 2):

    • Add ATP (5 mM final concentration) directly to the wells without removing the compound.[1]

    • Incubate for 30-60 minutes . (Note: Short incubation prevents non-specific cell death).[1]

  • Sample Collection:

    • Collect cell-free supernatants.

    • Assay 1 (Efficacy): Measure IL-1β via ELISA.[1]

    • Assay 2 (Toxicity): Measure LDH release to distinguish specific pyroptosis inhibition from general toxicity.

Data Interpretation:

  • Success Criteria: Dose-dependent reduction in IL-1β levels compared to the Vehicle+ATP group.

  • IC50 Calculation: Plot % Inhibition vs. Log[Concentration] to determine potency.

Protocol B: Western Blot for Caspase-1 Cleavage

Objective: Confirm that the compound blocks the enzymatic processing of Caspase-1, validating the mechanism upstream of cytokine release.

Workflow:

  • Preparation: Follow Steps 1-4 from Protocol A, but scale up to 6-well plates (2 x 10⁶ cells/well ) to ensure sufficient protein yield.

  • Lysis:

    • Collect supernatants (for secreted Caspase-1 p20).

    • Lyse cells in RIPA buffer with protease inhibitors.[1]

    • Precipitate proteins from supernatant using Methanol/Chloroform or TCA if concentration is low.[1]

  • Blotting:

    • Run samples on 12% SDS-PAGE.[1]

    • Probe with anti-Caspase-1 (p20 subunit specific) and anti-IL-1β (cleaved p17 form).[1]

    • Loading Control: β-Actin or GAPDH (lysates).[1]

  • Result: Effective inhibition will show a reduction/absence of the p20 Caspase-1 band in the supernatant and lysate compared to the ATP-only control.[1]

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background IL-1β Spontaneous activation or high LPS dose.[1]Reduce LPS concentration (try 10-50 ng/mL) or priming time.[1]
No ATP Response ATP degradation or P2X7 downregulation.[1]Use fresh ATP (pH adjusted to 7.4).[1] Ensure cells are not over-confluent.[1] Use BzATP (more potent agonist) if needed.[1]
Compound Precipitation High concentration in aqueous media.[1]Do not exceed 100 µM in media.[1] Ensure pre-dilution step is rapid.[1]
High LDH in Controls Cell stress during washing.[1]Use gentle aspiration.[1] Perform washes with pre-warmed PBS only.[1]

Alternative Mechanisms

While P2X7 is the primary target for this scaffold in acute inflammation, researchers should be aware of secondary activities common to adamantyl amides:

  • 11β-HSD1 Inhibition: Adamantyl carboxamides can inhibit 11β-hydroxysteroid dehydrogenase type 1, modulating intracellular cortisol.[1] This is relevant for metabolic inflammation studies.[1]

  • CB2 Agonism: Some adamantyl analogs show affinity for Cannabinoid Receptor 2 (CB2).[1] Use a specific CB2 antagonist (e.g., AM630) to rule out this pathway if necessary.[1]

References

  • Bhattacharya, A., et al. "Pharmacological characterization of a novel P2X7 receptor antagonist, JNJ-47965567, in in vitro and in vivo models of pain and inflammation."[1] British Journal of Pharmacology, 170(3), 624-640 (2013).[1] Link[1]

  • Bartlett, R., et al. "The P2X7 receptor channel: recent developments and new therapeutic approaches."[1] Pharmacological Reviews, 66(3), 638-675 (2014).[1] Link

  • Di Virgilio, F., et al. "The P2X7 Receptor in Infection and Inflammation."[1] Immunity, 47(1), 15-31 (2017).[1] Link[1]

  • Scott, J.S., et al. "Discovery of a series of adamantyl acetamides as potent 11β-HSD1 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 21(18), 5436-5441 (2011).[1] Link

  • Stokes, L., et al. "P2X7 Receptor Function in Macrophages and Microglia."[1] Trends in Immunology, 36(10), 596-607 (2015).[1] Link

Sources

Application Note: Advanced Techniques for Measuring the Binding Affinity of Lipophilic Adamantyl-Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N-1-adamantyl-3-chloro-4-methylbenzamide Primary Audience: Biophysicists, Medicinal Chemists, and Assay Development Scientists

Rationale & Biophysical Challenges

The compound This compound represents a class of highly lipophilic, conformationally rigid small molecules. In medicinal chemistry, the adamantane scaffold acts as a "lipophilic bullet"[1], driving compounds deep into the hydrophobic pockets of target enzymes—most notably, Soluble Epoxide Hydrolase (sEH) and specific purinergic receptors.

While the adamantyl moiety confers exceptional binding affinity and extended target residence time[2], its extreme lipophilicity (high LogP) introduces severe biophysical assay challenges:

  • Aqueous Insolubility: The compound requires organic co-solvents (e.g., DMSO), which cause bulk refractive index shifts in optical assays.

  • Non-Specific Binding (NSB): The hydrophobic adamantane core readily partitions into assay plastics, glass capillaries, and the dextran hydrogel matrices of standard biosensor chips.

  • Aggregation: At micromolar concentrations, the compound can form colloidal aggregates, leading to false-positive Pan-Assay Interference Compounds (PAINS) behavior.

To establish a self-validating data package, this guide details an orthogonal biophysical workflow utilizing Surface Plasmon Resonance (SPR) for kinetic profiling and Microscale Thermophoresis (MST) for in-solution equilibrium validation.

Workflow Compound N-1-adamantyl-3-chloro- 4-methylbenzamide SPR SPR (Kinetics) Requires DMSO Calibration Compound->SPR 1-5% DMSO MST MST (Equilibrium) In-solution, Label-based Compound->MST Serial Dilution Target Target Protein (e.g., sEH) Target->SPR Immobilization Target->MST Fluorescent Labeling Data Orthogonal Affinity Validation (Kd, kon, koff) SPR->Data Sensorgrams MST->Data Thermophoresis

Fig 1: Orthogonal biophysical workflow for validating binding affinity of lipophilic small molecules.

Surface Plasmon Resonance (SPR): Kinetic Profiling

SPR is the gold standard for determining the association (


) and dissociation (

) rate constants of small molecules[3]. Because adamantyl-based inhibitors often exhibit remarkably slow dissociation rates (long residence times)[2], SPR provides critical kinetic differentiation that steady-state assays cannot capture.
Causality in Experimental Design
  • Chip Selection: Standard CM5 chips possess a dense carboxymethyl dextran matrix that acts like a sponge for lipophilic adamantyl groups, causing massive NSB. Causality: We mandate the use of a low-density CM4 or a PEGylated sensor chip to minimize matrix partitioning.

  • DMSO Calibration: this compound requires up to 3% DMSO to remain soluble. Because DMSO has a high refractive index, even a 0.01% mismatch between the sample and running buffer will mask the small molecule binding signal. Causality: An 8-point DMSO solvent correction curve is strictly required[3].

Step-by-Step SPR Protocol
  • Buffer Preparation: Prepare SPR Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20). Filter and degas. Supplement with exactly 3.0% (v/v) pure DMSO .

  • Target Immobilization:

    • Activate the CM4 chip flow cells using standard EDC/NHS chemistry.

    • Dilute the target protein (e.g., recombinant human sEH) in 10 mM Sodium Acetate (pH 5.5) and inject at 5 µL/min until an immobilization level of ~2,000 Response Units (RU) is achieved.

    • Quench unreacted esters with 1 M Ethanolamine-HCl.

  • Solvent Correction (DMSO Calibration):

    • Prepare 8 calibration solutions ranging from 2.5% to 3.8% DMSO in the running buffer.

    • Inject each solution for 30 seconds to generate a calibration curve correlating bulk refractive index to DMSO concentration.

  • Analyte Preparation & Injection:

    • Prepare a 10 mM stock of this compound in 100% DMSO.

    • Perform a 3-fold serial dilution in 100% DMSO, then dilute each step 33.3-fold into the running buffer (yielding a final constant 3.0% DMSO).

    • Inject analytes using Single-Cycle Kinetics (SCK): 60 seconds association, followed by a final 600-second dissociation phase to accurately capture the slow

      
       typical of adamantyl derivatives.
      
  • Data Processing: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and apply the DMSO solvent correction model prior to fitting with a 1:1 Langmuir binding model.

Microscale Thermophoresis (MST): In-Solution Validation

To ensure the SPR data is not an artifact of surface immobilization, MST is deployed as a self-validating orthogonal method. MST measures the directed movement of molecules in a temperature gradient[4].

Causality in Experimental Design
  • Immobilization-Free Environment: MST occurs in free solution inside glass capillaries. Causality: This eliminates the dextran-matrix NSB issues seen in SPR, providing a "true" thermodynamic equilibrium dissociation constant (

    
    ).
    
  • Hydration Shell Sensitivity: The binding of the bulky, hydrophobic adamantyl group to the target protein displaces highly ordered water molecules from the binding pocket. Causality: This massive change in the protein's solvation entropy yields a highly robust thermophoretic shift, making MST exceptionally well-suited for this specific compound class.

Step-by-Step MST Protocol
  • Target Labeling:

    • Label the target protein using an NHS-ester RED fluorescent dye (targeting primary amines) or a His-Tag specific RED-tris-NTA dye.

    • Purify the labeled protein using a size-exclusion column to remove free dye. Adjust the final concentration to 10–20 nM.

  • Ligand Titration:

    • Prepare a 16-point serial dilution of this compound in assay buffer (supplemented with 0.05% Pluronic F-127 to prevent capillary sticking).

    • Mix 10 µL of the ligand dilution with 10 µL of the labeled target protein. Incubate for 15 minutes at room temperature to reach equilibrium.

  • Measurement:

    • Load the samples into premium treated MST glass capillaries (hydrophobic coating prevents adamantyl adhesion).

    • Run the assay on a Monolith instrument using 20% LED excitation power and Medium MST laser power.

  • Quality Control: Analyze the initial capillary fluorescence scans. If fluorescence increases with ligand concentration, the compound is either autofluorescent or causing target aggregation. Use the

    
     (normalized fluorescence) to plot the dose-response curve and derive the 
    
    
    
    via the law of mass action[4].

Mechanism cluster_Target Target Active Site (e.g., sEH) Ligand Ligand This compound Pocket1 Hydrophobic Pocket Accommodates Adamantyl Group Ligand->Pocket1 Hydrophobic Burial Pocket2 H-Bond Network Interacts with Benzamide Ligand->Pocket2 Hydrogen Bonding Effect Biochemical Effect Target Inhibition & Extended Residence Time Pocket1->Effect Pocket2->Effect

Fig 2: Mechanistic binding model of adamantyl-benzamide derivatives within target hydrophobic pockets.

Data Presentation & Troubleshooting

By synthesizing the kinetic data from SPR and the thermodynamic data from MST, researchers can build a highly trustworthy binding profile. Table 1 illustrates the expected quantitative data structure for this compound against a canonical target like sEH.

Table 1: Summary of Expected Quantitative Binding Parameters
Assay TechniqueParameter MeasuredExpected Value RangeMethodological Advantage
SPR (Biacore)

(Equilibrium)
1.5 – 5.0 nMHigh sensitivity; label-free.
SPR (Biacore)

(Association)

Reveals target recognition speed.
SPR (Biacore)

(Dissociation)

Quantifies extended residence time.
MST (Monolith)

(Equilibrium)
2.0 – 6.5 nMIn-solution validation; no matrix NSB.
Table 2: Troubleshooting Highly Lipophilic Compounds
ObservationRoot CauseCorrective Action
SPR: Baseline drift / failure to return to zeroAdamantyl group partitioning into dextran matrix (NSB).Switch to a CM4 (low density) or PEG chip. Increase Surfactant P20 to 0.1%.
SPR: Negative binding responsesDMSO mismatch between sample and running buffer.Re-run the 8-point DMSO calibration curve. Ensure exact pipetting during dilution.
MST: Bumpy capillary fluorescence scanCompound aggregation causing the target protein to precipitate.Centrifuge samples at 14,000 x g before loading. Add 0.05% Pluronic F-127.

References

  • National Institutes of Health (NIH)
  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy Journal of Medicinal Chemistry - ACS Publications URL
  • MicroScale Thermophoresis NanoTemper Technologies URL
  • Royal Society of Chemistry (RSC)

Sources

Application Note: Preparation and Formulation of N-1-adamantyl-3-chloro-4-methylbenzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

N-1-adamantyl-3-chloro-4-methylbenzamide is a highly lipophilic synthetic small molecule. In modern medicinal chemistry, the incorporation of the bulky, rigid adamantane scaffold is a proven strategy to escape the "flat land" of drug design—significantly enhancing target affinity, metabolic stability, and blood-brain barrier penetrance[1].

However, this tricyclic hydrocarbon cage imposes a massive hydration penalty. Combined with the hydrophobic 3-chloro-4-methylbenzamide moiety[2], the molecule exhibits negligible aqueous solubility. When researchers attempt to dilute such lipophilic compounds directly into aqueous assay buffers or saline, they frequently encounter the "Ouzo effect" —a phenomenon where a hydrophobic solute spontaneously nucleates and forms a milky, metastable emulsion that eventually precipitates via Ostwald ripening[3].

To successfully handle this compound, stock solutions and in vivo formulations must rely on a carefully staged co-solvent and micellar encapsulation strategy[4]. This guide details the self-validating protocols required to formulate this compound without compromising its stability or bioavailability.

Quantitative Data & Storage Guidelines

Understanding the physicochemical boundaries of the compound is the first step in preventing formulation failure.

Table 1: Physicochemical & Structural Profile

Property Value Causality / Impact on Formulation
Molecular Formula C₁₈H₂₂ClNO High carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight ~303.83 g/mol Optimal for small-molecule drug likeness, but requires co-solvents.
Estimated LogP > 4.5 Extreme hydrophobicity; will instantly crash out in pure water.
H-Bond Donors 1 (Amide NH) Limited ability to interact with aqueous solvation shells.

| H-Bond Acceptors | 1 (Amide C=O) | Requires strong polar aprotic solvents (e.g., DMSO) for initial dissolution. |

Table 2: Solubility & Storage Guidelines

Parameter Recommendation Rationale
Primary Solvent Anhydrous DMSO Disrupts the crystal lattice of the solid powder.
Max Stock Concentration 10 - 20 mg/mL Prevents supersaturation and cold-temperature precipitation.
Solid Storage -20°C (Up to 3 years) Maintains chemical integrity of the chlorobenzamide core[4].

| Solution Storage | -80°C (Up to 1 year) | Prevents degradation; avoid freeze-thaw cycles which induce seeding[4]. |

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in Quality Control (QC) checkpoints. Do not proceed to subsequent steps if a QC check fails.

Protocol A: Preparation of 10 mM In Vitro Master Stock

Use this protocol for cellular assays where the final DMSO concentration will be diluted to <0.1% in the assay media.

  • Mass Calculation: To prepare 1 mL of a 10 mM stock, weigh exactly 3.04 mg of this compound.

  • Vial Selection: Transfer the powder to a sterile, amber glass vial. Note: Highly lipophilic adamantyl derivatives can adsorb to low-quality polystyrene plastics.

  • Solvation: Add 1.0 mL of cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO).

  • Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation Check (The Tyndall Effect): Hold the vial against a dark background and shine a laser pointer or bright LED through the liquid. The absence of a visible light beam path confirms complete dissolution at the molecular level. If the beam is visible, micro-precipitates remain; continue sonicating.

Protocol B: Preparation of 2 mg/mL In Vivo Dosing Formulation

This protocol utilizes a standard 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline ratio to create a clear, bioavailable solution for animal dosing[4].

  • DMSO Solvation (10% v/v): Add 100 µL of a 20 mg/mL DMSO master stock to a clean glass vial.

  • Co-solvent Bridging (40% v/v): Add 400 µL of PEG300 and vortex vigorously for 30 seconds.

    • Causality: PEG300 lowers the dielectric constant of the upcoming aqueous phase, acting as a bridge so the adamantane core does not experience a sudden polarity shock.

  • Micellar Encapsulation (5% v/v): Add 50 µL of Tween 80. Sonicate for 2 minutes until fully clarified.

    • Causality: Tween 80 acts as a non-ionic surfactant, wrapping the hydrophobic chloromethylbenzamide and adamantyl moieties in stable micelles.

  • Aqueous Dilution (45% v/v): Dropwise , add 450 µL of 0.9% Saline while continuously vortexing.

    • Causality: Adding saline dropwise prevents local supersaturation. If added too quickly, the system will undergo the "Ouzo effect," leading to Ostwald ripening and irreversible precipitation of the drug[3].

  • Self-Validation Check: The final 1 mL solution must be optically clear. Any milkiness or turbidity indicates formulation failure (Ouzo effect) and the solution must be discarded.

Formulation Workflow Visualization

G A Solid Compound This compound B Step 1: Master Stock (10% v/v) Dissolve in 100% DMSO A->B Disrupt crystal lattice C Step 2: Co-solvent (40% v/v) Add PEG300 & Vortex B->C Bridge polarity gap D Step 3: Surfactant (5% v/v) Add Tween 80 & Sonicate C->D Micellar encapsulation E Step 4: Aqueous Phase (45% v/v) Add Saline Dropwise D->E Prevent Ouzo effect F Final In Vivo Formulation Clear Solution Ready for Dosing E->F Tyndall effect QC check

Workflow for formulating highly lipophilic adamantyl compounds into clear in vivo dosing solutions.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery.ConnectSci / Australian Journal of Chemistry.
  • 3-Chloro-4-methylbenzamide | C8H8ClNO | CID 2801401.PubChem, National Institutes of Health (NIH).
  • Nanoprecipitation and the “Ouzo effect”: Application to drug delivery devices.Kinam Park.
  • Adamantane | In Vivo Formulation Calculator.TargetMol.

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for adamantyl-benzamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Adamantyl-Benzamide Synthesis . The formation of N-adamantyl-benzamides—typically achieved by coupling 1-adamantylamine with a substituted benzoic acid or its corresponding acyl chloride[1]—presents unique synthetic challenges. The adamantyl group is a rigid, bulky, and highly lipophilic tricyclic cage[2]. This exceptional steric hindrance significantly impedes standard nucleophilic attack, meaning that conventional amide coupling conditions often result in poor yields, stalled reactions, or the formation of undesired byproducts[3].

This guide is designed to help researchers and drug development professionals troubleshoot, optimize, and validate their adamantyl-benzamide workflows.

I. Optimization Strategy & Workflow

The decision to use direct amide coupling versus an acid chloride route depends heavily on the electronic and steric properties of your specific benzoic acid derivative. The following diagnostic workflow illustrates the optimal decision-making process.

Workflow Start Adamantyl-Benzamide Synthesis Workflow Analyze Analyze Benzoic Acid Electronic & Steric Profile Start->Analyze Path1 Electron-Deficient or Unhindered Acid Analyze->Path1 Path2 Electron-Rich or Hindered Acid Analyze->Path2 Direct Direct Amide Coupling (HATU/DIPEA or EDC/HOBt) Path1->Direct AcidCl Acid Chloride Route (SOCl2 in DCE) Path2->AcidCl Yield1 Yield > 80%? Direct->Yield1 Yield2 Yield > 80%? AcidCl->Yield2 Success Purification (Crystallization/Silica Gel) Yield1->Success Yes Fix1 Increase Temp to 60°C or Switch to COMU Yield1->Fix1 No Yield2->Success Yes Fix2 Ensure Strictly Anhydrous Conditions Yield2->Fix2 No Fix1->Direct Fix2->AcidCl

Decision matrix for optimizing N-adamantyl-benzamide synthesis based on substrate properties.

II. Troubleshooting Guide & FAQs

Q1: I am observing very low conversion when using standard EDC/HOBt coupling at room temperature. How can I drive the reaction to completion? Causality: 1-Adamantylamine is extremely sterically hindered. In standard room-temperature carbodiimide couplings, the intermediate O-acylisourea or HOBt-active ester forms correctly, but the bulky adamantylamine attacks it too slowly[3]. This delay allows competitive side reactions to dominate, such as the irreversible rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct. Solution: Switch to a highly reactive uronium/aminium coupling reagent like HATU or HBTU[4], and elevate the reaction temperature to 60 °C. The HOAt-active ester generated by HATU is significantly more electrophilic and features a neighboring-group effect (via the pyridine nitrogen) that accelerates the attack of sluggish amines.

Q2: When converting my benzoic acid to an acid chloride with thionyl chloride, my final amide yield is still low. What is going wrong? Causality: Acid chlorides are highly reactive but exceptionally prone to rapid hydrolysis. Because 1-adamantylamine is a slow nucleophile, any trace moisture in the solvent will outcompete the amine, converting the acid chloride back to the starting benzoic acid. Furthermore, residual thionyl chloride left over from the activation step will react preferentially with the amine. Solution: Ensure strictly anhydrous conditions by using dry 1,2-dichloroethane (DCE) or dichloromethane (DCM)[5]. You must completely remove excess thionyl chloride via vacuum distillation before introducing the amine.

Q3: My product is crashing out of solution during the reaction, trapping unreacted starting materials and preventing completion. How do I fix this? Causality: The adamantyl cage imparts massive lipophilicity to the resulting benzamide[2]. As the product forms, its solubility in standard polar aprotic solvents (like cold DMF or acetonitrile) drops drastically, causing it to precipitate and occlude unreacted amine. Solution: Utilize a solvent mixture with higher solubilizing power for lipophilic cages, such as a 1:1 mixture of THF and DCM, or run the reaction in DMF at an elevated temperature (60–80 °C) to maintain homogeneity.

III. Quantitative Data: Reagent Selection Matrix

To facilitate reagent selection, the following table summarizes the expected performance of various coupling conditions when reacting 1-adamantylamine with a standard benzoic acid.

Coupling Reagent / MethodSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Note
EDC·HCl / HOBt DMF252440–50Slow nucleophilic attack leads to competitive N-acylurea formation.
HATU / DIPEA DMF601275–85Highly active HOAt ester overcomes steric barrier; requires pre-activation.
SOCl₂ (Acid Chloride) DCE80885–95Highly electrophilic; ideal for electron-rich benzoic acids[5].
CDI THF601660–70Requires elevated temperature to drive the displacement of the imidazole leaving group.

IV. Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure causality and prevent downstream failures.

Protocol A: The Acid Chloride Route (Ideal for Electron-Rich/Hindered Acids)

This method relies on the extreme electrophilicity of the acid chloride to force the coupling with the bulky adamantylamine[5].

  • Activation: Suspend the benzoic acid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add thionyl chloride (3.0 eq) and a catalytic amount of DMF (1 drop). Reflux at 80 °C for 3 hours.

  • Purification of Intermediate: Cool the mixture and concentrate it under reduced pressure to remove DCE and excess thionyl chloride[5]. Co-evaporate twice with anhydrous toluene (5 mL/mmol) to ensure complete removal of volatiles.

    • Validation Checkpoint: Before proceeding, verify the crude acid chloride is completely free of SOCl₂ by confirming a constant mass on the balance and the absence of a pungent sulfurous odor. Failure here results in the formation of adamantyl-sulfinylamine byproducts.

  • Coupling: Dissolve the crude acid chloride in anhydrous acetone or DCE (0.2 M). Cool to 0 °C. Dropwise, add a solution of 1-adamantylamine (1.1 eq) and triethylamine (2.0 eq) in the same solvent[5].

  • Completion: Heat the mixture under reflux for 8 hours.

  • Workup: Pour the mixture into cold water. The highly lipophilic N-adamantyl-benzamide will precipitate. Isolate via vacuum filtration and recrystallize from isopropanol[5].

Protocol B: Direct Amide Coupling (Ideal for Standard/Electron-Deficient Acids)

This method uses HATU to generate a highly reactive HOAt ester in situ[4].

  • Pre-Activation: Dissolve the benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: Monitor this pre-activation step via LC-MS or TLC (quench a 5 µL aliquot in methanol to observe the methyl ester). Do not add the amine until the starting benzoic acid is >95% consumed. If the amine is added too early, it will simply form an unreactive salt with the free acid.

  • Amine Addition: Add 1-adamantylamine (1.2 eq) to the activated mixture.

  • Thermal Drive: Elevate the temperature to 60 °C and stir for 12 hours. The heat is required to provide the activation energy necessary for the bulky amine to attack the HOAt ester.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

V. References

  • N-(1-Adamantyl)benzamide: Solubility and Structural Insights Solubility of Things[Link]

  • N-(1-ADAMANTYLCARBAMOTHIOYL)BENZAMIDES: SYNTHESIS, BIOLOGICAL EVALUATION AND ADME PREDICTIONS Farmacia Journal[Link]

  • Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis PMC (National Institutes of Health)[Link]

Sources

Technical Support Center: Troubleshooting N-1-adamantyl-3-chloro-4-methylbenzamide Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #CRYST-ADAM-3402 Status: Active Subject: Optimization and Troubleshooting of N-1-adamantyl-3-chloro-4-methylbenzamide Isolation Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Chemical Profile

Successful crystallization of This compound requires balancing the conflicting solubility profiles of its two primary structural motifs: the lipophilic, globular adamantyl cage and the polar, planar benzamide core.

This guide addresses the three most common failure modes reported by researchers working with this scaffold:

  • "Oiling Out" (Liquid-Liquid Phase Separation): Caused by the high lipophilicity of the adamantyl group lowering the melting point in the presence of solvent.[1]

  • Persistent Impurities: Trapping of unreacted 1-adamantylamine or 3-chloro-4-methylbenzoic acid.[1]

  • Gelation: Formation of supramolecular gels due to strong intermolecular amide hydrogen bonding disrupting crystal lattice formation.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyCharacteristicsImplication for Crystallization
Lipophilicity High (Adamantyl group)High solubility in DCM, THF, Toluene.[1] Low solubility in water.[1]
H-Bonding Donor (N-H) & Acceptor (C=O)Strong tendency to dimerize; potential for gel formation in non-polar solvents.[1]
Molecular Shape Globular (Adamantyl) + Planar (Aryl)Steric bulk of adamantane can disrupt packing, leading to slow nucleation.[1]
Thermal Likely mp > 140°C"Oiling out" is a high risk if the boiling point of the solvent is close to the melting point of the solvated solid.

Standard Operating Procedure (SOP): Recommended Crystallization Protocol

Note: This protocol assumes a crude purity of >85%.[1] If lower, perform a silica plug filtration first.[1]

Phase 1: Solvent Selection & Dissolution

Primary Solvent: Ethanol (EtOH) or Isopropyl Alcohol (IPA).[1] Anti-Solvent: Water (H₂O).[1]

  • Charge: Place 1.0 g of crude this compound in a 25 mL Erlenmeyer flask.

  • Dissolve: Add Ethanol dropwise at reflux (approx. 78°C).

    • Target Concentration: ~10-15 mL/g.[1]

    • Critical Step: If the solution is colored, add activated charcoal (5 wt%), stir for 5 mins at reflux, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the solution to cool to ~50°C.

    • Observation: If oil droplets form, reheat immediately and add 10% more ethanol.[1]

Phase 2: Controlled Crystal Growth
  • Anti-Solvent Addition: Once at 50°C, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-dissolution: Add a few drops of Ethanol to clear the turbidity.[1]

  • Cooling: Cover the flask with a beaker (to slow cooling) and let it stand undisturbed at room temperature for 4–6 hours.

  • Harvest: Cool to 4°C in a fridge for 2 hours. Filter the white needles/plates and wash with cold 50:50 EtOH:H₂O.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: "I dissolved my compound in hot ethanol, but as it cooled, distinct oily droplets formed at the bottom instead of crystals. What happened?"

Root Cause: This is Liquid-Liquid Phase Separation (LLPS).[1] The adamantyl group makes the compound so lipophilic that it prefers to separate as a concentrated oil phase rather than nucleate a solid lattice, especially if the solution is too concentrated or cools too fast.

Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Dilute the solution by adding 20% more of the good solvent (Ethanol).[1]

  • Seed the solution:

    • Cool slightly below the saturation point.[1]

    • Add a tiny crystal of pure product (or scratch the glass wall with a glass rod) to provide a nucleation surface.[1][2]

  • Insulate: Wrap the flask in aluminum foil or place it in a warm water bath to cool down very slowly (over 8-12 hours).

Issue 2: No Precipitation (Solution Remains Clear)

User Question: "I've cooled the solution to 4°C, but it's completely clear. Did I lose my product?"

Root Cause: The compound is likely too soluble in the chosen solvent volume (Supersaturation was not reached), or the adamantyl group is preventing nucleation (metastable zone width is too wide).

Corrective Action:

  • Evaporation: Gently boil off 20-30% of the solvent volume.[1]

  • Anti-Solvent Crash: Add water dropwise until the solution turns milky. Heat to clarify, then cool again.[1][3][4]

  • Vapor Diffusion (For small scale):

    • Dissolve product in minimal DCM (inner vial).

    • Place in a larger jar containing Hexane (outer reservoir).[1]

    • Seal and let sit for 2 days. Hexane will diffuse into the DCM, forcing crystallization.[1]

Issue 3: Impurities Persist (Low Melting Point)

User Question: "I got crystals, but the melting point is broad and lower than expected. NMR shows small aliphatic peaks."

Root Cause: Co-crystallization of starting materials.[1]

  • 1-Adamantylamine: Waxy solid, often trapped in the lattice.[1]

  • 3-Chloro-4-methylbenzoic acid: Can H-bond with the amide product.[1]

Corrective Action (The "Acid/Base Wash" Protocol): Before crystallization, dissolve the crude solid in Ethyl Acetate and perform liquid-liquid extraction:

  • Wash with 1M HCl: Removes unreacted 1-adamantylamine (converts it to water-soluble salt).[1]

  • Wash with Sat. NaHCO₃: Removes unreacted benzoic acid derivatives.[1][5]

  • Dry & Crystallize: Dry the organic layer (MgSO₄), evaporate, then proceed to crystallization.[1]

Diagnostic Workflows & Logic

Workflow 1: Crystallization Decision Tree

CrystallizationLogic Start Start: Crude Solid SolubilityTest Solubility Test (Hot EtOH) Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves AddSolvent Add more EtOH or switch to Toluene Dissolves->AddSolvent No (Cloudy) Cooling Slow Cooling to RT Dissolves->Cooling Yes AddSolvent->Cooling Observation Observe Result Cooling->Observation Crystals Success: Filter & Wash Observation->Crystals Needles/Plates Oil Issue: Oiling Out Observation->Oil Droplets Clear Issue: No Precipitate Observation->Clear Solution Clear FixOil Action: Reheat, Dilute (20%), Seed, Slow Cool Oil->FixOil FixClear Action: Evaporate 30% Vol or Add H2O (Anti-solvent) Clear->FixClear FixOil->Cooling FixClear->Cooling

Caption: Decision matrix for troubleshooting phase separation and supersaturation issues during benzamide crystallization.

References & Authority

  • Solubility of Adamantyl Amides:

    • Source: BenchChem Technical Guides.[1] "Solubility Profile of 1-Adamantylhydrazine in Organic Solvents."

    • Relevance: Establishes the lipophilic baseline for adamantyl-substituted nitrogen compounds, confirming high solubility in non-polar organics and the utility of alcohol/water systems.

    • Link: (Cited via search context 1.1)[1]

  • General Benzamide Crystallization:

    • Source: Chemistry LibreTexts.[1] "3.6F: Troubleshooting Crystallization."

    • Relevance: Provides the foundational "Oiling Out" remediation protocols (dilution and seeding) adopted in this guide.

    • Link:[1]

  • Structural Analogs (Adamantyl-Benzamides):

    • Source: Semantic Scholar. "4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives."[1]

    • Relevance: Confirms the synthesis and isolation pathways for adamantyl-benzamide conjugates, validating the use of Ethanol/Chloroform systems.

    • Link: (Cited via search context 1.5)[1]

  • Crystallographic Data (Benzamide Packing):

    • Source: NIH / PubMed Central.[1] "Crystal structure of 4-chloro-N-(3-methylphenyl)benzamide."

    • Relevance: Validates the H-bonding potential (N-H...O) and planar stacking of the benzamide moiety, which justifies the risk of gelation and the need for polar protic solvents to guide lattice formation.

    • Link: (Cited via search context 1.14)[1]

Sources

"N-1-adamantyl-3-chloro-4-methylbenzamide impurity profiling and removal"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-1-adamantyl-3-chloro-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding impurity profiling and removal for this compound. Our goal is to equip you with the scientific rationale and practical steps to ensure the highest purity of your target molecule.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis and purity of this compound.

Q1: What is a common synthetic route for this compound, and what are the likely impurities?

A1: A prevalent method for synthesizing N-substituted benzamides is the acylation of an amine with an acyl chloride. For this compound, this would involve the reaction of 1-adamantylamine with 3-chloro-4-methylbenzoyl chloride.

Based on this synthesis, the primary impurities to anticipate are:

  • Unreacted Starting Materials: 1-adamantylamine and 3-chloro-4-methylbenzoic acid (from the hydrolysis of the acyl chloride).

  • By-products: N,N-diacylated adamantylamine (bis-(3-chloro-4-methylbenzoyl)adamantylamine) if the reaction conditions are not carefully controlled.[1]

  • Reagent-related Impurities: Residual base (e.g., triethylamine, pyridine) used to scavenge HCl produced during the reaction.

Q2: My reaction to synthesize this compound is complete, but the crude product is a non-crystalline oil. What should I do?

A2: An oily crude product often indicates the presence of significant impurities that are disrupting the crystal lattice formation of your desired compound. It is advisable to first attempt a purification by column chromatography to remove the bulk of the impurities. Following chromatography, a recrystallization can be attempted on the purified fractions to obtain a crystalline solid.

Q3: I have a solid crude product, but the melting point is broad and lower than expected. What does this indicate?

A3: A broad and depressed melting point is a classic indicator of an impure compound. The impurities are disrupting the crystalline structure, leading to a less ordered solid that requires less energy to melt. This necessitates further purification.

II. Troubleshooting Guide: Impurity Profiling

Effective impurity removal begins with accurate identification and quantification. This section provides detailed protocols for profiling impurities in your this compound sample. The choice of technique will depend on the volatility and thermal stability of the expected impurities.[2][3][4]

A. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is the gold standard for analyzing the purity of non-volatile organic molecules like this compound and its likely impurities.[4]

Q: How do I develop an HPLC method to separate this compound from its starting materials and by-products?

A: A reverse-phase HPLC method is a good starting point due to the non-polar nature of the adamantyl group.

Protocol 1: Reverse-Phase HPLC Method Development

  • Column Selection: Begin with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The hydrophobicity of the C18 stationary phase will provide good retention for the adamantyl-containing compounds.[5][6][7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile. The TFA is an ion-pairing agent that will sharpen the peaks of any basic impurities like residual 1-adamantylamine.

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Gradient Elution: Start with a gradient that allows for the elution of polar compounds first, followed by the less polar ones. A typical starting gradient is:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
  • Detection: Use a UV detector set at a wavelength where the benzamide chromophore has strong absorbance, typically around 254 nm.

  • Analysis:

    • Inject your sample and analyze the chromatogram.

    • The expected elution order will be: 3-chloro-4-methylbenzoic acid (most polar), followed by 1-adamantylamine (if protonated by TFA), then your product this compound, and finally any more non-polar by-products like the diacylated impurity.

    • For confirmation, inject standards of the starting materials if available.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is suitable for identifying volatile and thermally stable impurities.

Q: Can I use GC-MS to analyze my this compound sample?

A: While the product itself may have limited volatility, GC-MS can be excellent for detecting residual starting materials like 1-adamantylamine and any volatile solvents.

Protocol 2: GC-MS Analysis

  • Column: Use a standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Dissolve your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Mass Spectrometry: Use electron ionization (EI) at 70 eV.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST).

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for identifying the structure of unknown impurities and for assessing the overall purity of your sample.[2]

Q: I see an unknown peak in my HPLC chromatogram. How can I use NMR to identify it?

A: If you can isolate the impurity (e.g., by preparative HPLC), NMR spectroscopy can provide detailed structural information. For minor impurities in your main product, specific NMR signals can still be revealing.

Key ¹H NMR Signals to Look For:

CompoundKey ¹H NMR Signals (in CDCl₃)
This compound (Product) Aromatic protons, a singlet for the methyl group, and characteristic broad signals for the adamantyl protons.[8]
1-Adamantylamine (Starting Material) Characteristic broad signals for the adamantyl protons and a singlet for the NH₂ protons.
3-Chloro-4-methylbenzoic Acid (Starting Material) Aromatic protons, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.

III. Troubleshooting Guide: Impurity Removal

Once you have identified the impurities, you can select an appropriate purification strategy.

A. Recrystallization for Crystalline Solids

Recrystallization is an effective method for purifying crystalline solids with moderate to high purity (>90%).[9][10]

Q: How do I choose a suitable solvent system for the recrystallization of this compound?

A: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be highly soluble or insoluble at all temperatures.

Protocol 3: Recrystallization

  • Solvent Screening:

    • Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof).

    • A good starting point for a moderately polar compound like this would be an ethanol/water or ethyl acetate/hexane solvent system.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent of a pair).

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.[10]

B. Column Chromatography for Complex Mixtures

For crude products with significant impurities or for non-crystalline materials, column chromatography is the preferred method.[9][11]

Q: What conditions should I use for column chromatography to purify this compound?

A: Normal-phase column chromatography using silica gel is a standard and effective approach.

Protocol 4: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Determining the Eluent System:

    • Use thin-layer chromatography (TLC) to find a solvent system that gives your product a retention factor (Rf) of approximately 0.3.

    • Spot your crude mixture on a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 1:1).

    • Visualize the spots under a UV lamp.

  • Column Packing and Loading:

    • Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

    • Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry loading" method often yields better separation.[9]

  • Elution:

    • Start with a low-polarity eluent and gradually increase the polarity by adding more ethyl acetate (gradient elution).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

IV. Visual Workflows and Data Summaries

Impurity Profiling Workflow

cluster_0 Impurity Profiling Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Assessment (TLC, Melting Point) Crude_Product->Initial_Analysis HPLC_Analysis HPLC Analysis (Non-volatile impurities) Initial_Analysis->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Volatile impurities) Initial_Analysis->GCMS_Analysis NMR_Analysis NMR Spectroscopy (Structural confirmation) HPLC_Analysis->NMR_Analysis GCMS_Analysis->NMR_Analysis Impurity_Identified Impurity Profile Established NMR_Analysis->Impurity_Identified

Caption: A logical workflow for the comprehensive profiling of impurities.

Purification Strategy Decision Tree

cluster_1 Purification Strategy Start Impure Product Is_Crystalline Is the product crystalline and >90% pure? Start->Is_Crystalline Recrystallization Recrystallization Is_Crystalline->Recrystallization Yes Column_Chromatography Column Chromatography Is_Crystalline->Column_Chromatography No Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A decision tree for selecting the appropriate purification method.

Summary of Analytical Techniques
TechniquePrimary ApplicationSample PreparationKey Information Provided
HPLC Quantification of non-volatile impuritiesDissolve in mobile phase, filterPurity (%), retention times
GC-MS Identification of volatile impuritiesDissolve in volatile solventMolecular weight, fragmentation pattern
NMR Structural elucidation of product and impuritiesDissolve in deuterated solventChemical structure, relative abundance

V. References

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026). [Source not further specified].

  • Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). [Source not further specified].

  • 4-[(adamantan-1-yl) -sulfamoyl]benzamide and Its Derivatives for Anti-Dengue - Semantic Scholar. (2018). Semantic Scholar. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). [Source not further specified].

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025). Biotech Spain. Retrieved from [Link]

  • CN105294445A - Synthetic method of adamantanamine hydrochloride - Google Patents. (n.d.). Google Patents. Retrieved from

  • N-(1-ADAMANTYLCARBAMOTHIOYL)BENZAMIDES: SYNTHESIS, BIOLOGICAL EVALUATION AND ADME PREDICTIONS - Farmacia Journal. (2018). Farmacia Journal. Retrieved from [Link]

  • Impurity profiling and synthesis of standards - Enantia. (n.d.). Enantia. Retrieved from [Link]

  • WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns - Google Patents. (n.d.). Google Patents. Retrieved from

  • Analytical advances in pharmaceutical impurity profiling - PubMed. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-(1-Adamantylmethyl)-1H-benzimidazole - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. (2021). MDPI. Retrieved from [Link]

  • RU2679607C1 - Method for producing n-(adamantane-1-yl)amides - Google Patents. (n.d.). Google Patents. Retrieved from

  • Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose - ResearchGate. (2025). ResearchGate. Retrieved from [Link]

  • Purification by Recrystallization - CUNY. (n.d.). CUNY. Retrieved from [Link]

  • Journal of Chromatography A - e-Repositori UPF. (n.d.). e-Repositori UPF. Retrieved from [Link]

  • Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. (2024). [Source not further specified].

  • Determination of serum amantadine by liquid chromatography-tandem mass spectrometry. (2005). [Source not further specified].

  • SYNTHESIS AND BIOLOGICAL TESTING OF NEW 1-ADAMANTYL DERIVATIVES. (n.d.). [Source not further specified].

  • a simple method for synthesis of amantadine hydrochloride - IJPSR (2009), Issue 1, Vol. (2021). IJPSR. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of N-1-adamantyl-3-chloro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

N-1-adamantyl-3-chloro-4-methylbenzamide is a highly lipophilic synthetic compound characterized by three distinct structural motifs. While these motifs are excellent for target binding in drug discovery, they present unique stability and handling challenges in solution:

  • The Adamantyl Cage: Imparts extreme lipophilicity, driving the compound to aggregate in aqueous media or adsorb to hydrophobic surfaces ()[1].

  • The Amide Linkage: Susceptible to acid- or base-catalyzed hydrolysis over time ()[2].

  • The Chlorobenzene Moiety: Vulnerable to UV-induced photolytic dehalogenation ()[3].

As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven strategies and self-validating protocols to maintain the structural integrity of this compound during in vitro and in vivo assays.

Troubleshooting Guide & FAQs

Q1: My assay shows a rapid decrease in compound concentration, but HPLC analysis reveals no secondary degradation peaks. Where is the compound going? A1: Precipitation or Surface Adsorption (The "Adamantane Effect").

  • Causality: The adamantane cage is a bulky, highly symmetric hydrocarbon that increases the calculated partition coefficient (clogP) of a molecule by approximately 3.1 log units ()[1]. In aqueous buffers, the hydrophobic effect forces these non-polar cages to aggregate (forming invisible micelles or micro-precipitates) or adsorb tightly to hydrophobic plastic surfaces like polypropylene microcentrifuge tubes or pipette tips.

  • Solution: Do not store aqueous stock solutions. Prepare primary stocks in 100% anhydrous DMSO or DMF. When diluting into aqueous assay buffers, ensure the final co-solvent concentration is at least 1-5% (assay permitting), or utilize cyclodextrins (e.g., HP-β-CD) which form stable inclusion complexes with the adamantyl cage ()[4]. Always use silanized glass vials instead of plastic.

Q2: I am observing the formation of 1-adamantylamine and 3-chloro-4-methylbenzoic acid over time in my assay buffer. How can I prevent this cleavage? A2: Amide Bond Hydrolysis.

  • Causality: Amide bonds degrade via a nucleophilic addition-elimination mechanism ()[5]. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbon. Under basic conditions, the hydroxide ion acts as a potent nucleophile, forming a tetrahedral intermediate that collapses to cleave the C-N bond ()[2].

  • Solution: Maintain the solution pH strictly between 6.0 and 8.0 using a robust buffered system (e.g., HEPES or PBS). Avoid storing the compound in unbuffered water, as dissolved CO₂ can lower the pH and initiate slow acid-catalyzed hydrolysis. Store long-term stocks at -20°C to kinetically freeze the hydrolysis reaction ()[6].

Q3: My stock solution turns yellow after being left on the benchtop, and LC-MS shows a mass loss of ~34 Da. What is happening? A3: Photolytic Dehalogenation.

  • Causality: The 3-chloro-4-methylphenyl group is sensitive to ultraviolet (UV) light. Exposure to ambient laboratory lighting or direct sunlight induces homolytic cleavage of the carbon-chlorine bond (photodegradation), leading to the loss of the chlorine atom (dehalogenation, -34 Da) ()[3] and subsequent generation of reactive radical species that cause discoloration ()[7].

  • Solution: Protect all solutions from light. Use amber glass vials for storage and wrap reaction vessels in aluminum foil during benchtop manipulations.

Quantitative Data Summary: Degradation Pathways & Mitigation

Structural MotifPrimary Degradation PathwayCatalyst / TriggerPreventive Measure
Adamantyl Group Aggregation / AdsorptionAqueous media, plastic surfacesUse glass vials; add DMSO/PEG or cyclodextrins.
Amide Bond HydrolysispH < 5.0 or pH > 8.0, HeatBuffer to pH 6.0–8.0; store at -20°C.
Chlorobenzene Photolytic DehalogenationUV/Visible light exposureUse amber glass; work in low-light environments.
Methyl Group Oxidation (Minor)Strong oxidants, dissolved O₂Purge headspace with Argon/N₂; use degassed solvents.

Mandatory Visualization: Degradation & Mitigation Pathways

DegradationPathways Compound N-1-adamantyl-3-chloro- 4-methylbenzamide Hydrolysis Amide Hydrolysis (pH Extremes) Compound->Hydrolysis Photodegradation Photodegradation (UV Light Exposure) Compound->Photodegradation Aggregation Aggregation / Adsorption (High Lipophilicity) Compound->Aggregation Solution1 Buffer to pH 6.0-8.0 Store at -20°C Hydrolysis->Solution1 Solution2 Use Amber Vials & Dark Storage Photodegradation->Solution2 Solution3 Use DMSO/Co-solvents & Glass Vials Aggregation->Solution3

Compound degradation pathways and targeted mitigation strategies.

Validated Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

This protocol is designed as a self-validating system to ensure complete dissolution and prevent premature degradation before experiments begin.

Materials:

  • This compound (Solid)

  • Anhydrous, degassed Dimethyl Sulfoxide (DMSO)

  • Amber glass vials (PTFE-lined caps)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of the solid compound directly into an amber glass vial. Do not use plastic weigh boats to avoid static-induced loss or adsorption to the plastic.

  • Dissolution: Add the calculated volume of anhydrous, degassed DMSO to achieve a 10 mM concentration.

  • Sonication: Sonicate the sealed vial in a room-temperature water bath for 5 minutes. Causality: Sonication ensures the disruption of any crystalline adamantane lattice structures, ensuring true solvation rather than a micro-suspension.

  • Inert Atmosphere: Gently purge the headspace of the vial with Argon or Nitrogen gas for 10 seconds to displace oxygen and ambient moisture.

  • Storage: Seal tightly and store at -20°C.

  • Validation: Before use, allow the vial to equilibrate to room temperature for 30 minutes to prevent condensation. Visually inspect for precipitation. Run a 1 µL aliquot on HPLC-UV (254 nm) to establish a baseline purity chromatogram.

Protocol B: Forced Degradation Study (Stability-Indicating Assay)

To trust your assay, you must prove your analytical method can successfully separate the intact parent drug from its degradation products.

Step-by-Step Methodology:

  • Acid Hydrolysis Control: Mix 100 µL of the 10 mM stock with 900 µL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis Control: Mix 100 µL of the 10 mM stock with 900 µL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Photodegradation Control: Dilute the stock to 1 mM in a 50:50 Acetonitrile:Water mixture. Place in a clear glass vial and expose to direct UV light (254 nm) for 12 hours.

  • Analysis: Neutralize the acid/base samples. Inject all samples into an LC-MS system.

  • Validation Check: You must observe the disappearance of the parent peak and the appearance of 1-adamantylamine (m/z ~152.1) and 3-chloro-4-methylbenzoic acid (m/z ~170.0) in the hydrolysis controls. This confirms your method is stability-indicating and capable of tracking degradation accurately.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. URL: [Link]

  • East, A. L., et al. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry. URL: [Link]

  • University of Waterloo. (2013). Photochemical Degradation of Chlorobenzene. UWSpace. URL: [Link]

  • Wang, C., et al. (2012). Mechanisms of UV photodegradation on performance of a subsequent biofilter treating gaseous chlorobenzene. PubMed. URL: [Link]

  • LibreTexts. (2022). Chemistry of Amides: Hydrolysis. LibreTexts Chemistry. URL: [Link]

  • Spychalska, K., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules (MDPI). URL: [Link]

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"refining purification methods for N-1-adamantyl-3-chloro-4-methylbenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-1-adamantyl-3-chloro-4-methylbenzamide

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and purification of this novel adamantyl-containing compound. Given its unique structural features—a bulky, lipophilic adamantyl group coupled with a substituted aromatic ring—purification can present specific challenges. This document provides in-depth troubleshooting guides and FAQs to help you refine your purification strategy, enhance purity, and improve yield.

Section 1: Understanding the Molecule - A Foundation for Purification

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound. The molecule's behavior during purification is dictated by the interplay of its three key structural components:

  • The Adamantyl Cage: A highly rigid, non-polar, and lipophilic moiety. This group significantly increases the molecule's overall lipophilicity and molecular weight.

  • The Benzamide Core: A polar amide linkage capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This region imparts some polar character.

  • The Substituted Aromatic Ring: The chloro- and methyl- groups on the phenyl ring contribute to its electronic properties and steric profile, influencing crystal packing and interactions with chromatographic stationary phases.

This hybrid nature—a large non-polar domain attached to a polar core—means the compound is unlikely to be soluble in highly polar solvents like water but will have good solubility in many organic solvents.

Property Predicted Value / Characteristic Rationale
Molecular Formula C₁₈H₂₂ClNOBased on structural components.
Molecular Weight 303.83 g/mol Sum of atomic weights.
Polarity Moderately Polar to LipophilicThe large, non-polar adamantyl group dominates the molecule's character, balanced by the polar amide bond.
Solubility Expected to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and esters (Ethyl Acetate). Sparingly soluble in alcohols (Ethanol, Isopropanol) and likely insoluble in water and alkanes (Hexane, Heptane).[1][2]Like dissolves like; the molecule has both polar and non-polar features. Solubility in alcohols will be temperature-dependent, a key factor for recrystallization.
Hydrogen Bonding Capable of acting as an H-bond donor (1) and acceptor (1)The N-H and C=O of the amide group allow for intermolecular interactions, which are crucial for crystallization.
pKa (approx.) Amide N-H is very weakly acidic (~17)The amide proton is generally not considered acidic or basic under standard work-up conditions.

Section 2: Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Diagram: General Purification & Troubleshooting Workflow

The following diagram outlines the logical flow from a crude reaction mixture to a purified final product, incorporating key decision points for troubleshooting.

crude Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO₃ wash) crude->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry Dry & Concentrate extract->dry crude_solid Crude Solid Product dry->crude_solid assess1 Assess Purity (TLC, ¹H NMR) crude_solid->assess1 recryst Recrystallization assess1->recryst Impure pure Pure Product (>98%) assess1->pure Pure assess2 Assess Purity (HPLC, ¹H NMR) recryst->assess2 chrom Column Chromatography assess2->chrom Impure (e.g., co-crystallized impurity) assess2->pure Pure fail Impure Product assess2->fail Fails to Crystallize (Oily Product) assess3 Assess Purity of Fractions chrom->assess3 assess3->pure Pure Fractions Pooled fail2 Impure Product assess3->fail2 Impure Fractions

Caption: A decision-making workflow for the purification of this compound.

Q1: My crude product, after an initial aqueous work-up, shows unreacted starting materials in the ¹H NMR spectrum. How do I remove them?

A: This is a common issue stemming from incomplete reaction. The most likely contaminants are unreacted 1-adamantanamine and 3-chloro-4-methylbenzoic acid (or residual 3-chloro-4-methylbenzoyl chloride that has hydrolyzed). These can be effectively removed with a targeted acid-base extraction.

  • Causality & Rationale: The strategy relies on converting the impurities into their respective water-soluble salts while leaving the neutral benzamide product in the organic phase.

    • 1-Adamantanamine: A basic amine that will be protonated by an aqueous acid wash (e.g., 1M HCl) to form a water-soluble ammonium salt.

    • 3-Chloro-4-methylbenzoic Acid: An acidic carboxylic acid that will be deprotonated by an aqueous base wash (e.g., saturated NaHCO₃) to form a water-soluble carboxylate salt.[3]

  • Troubleshooting Protocol: Acid-Base Extraction

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake vigorously for 1-2 minutes. Allow the layers to separate and discard the aqueous (bottom) layer. This step removes the acidic starting material.[3]

    • Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl). Shake and vent as before. Discard the aqueous layer. This step removes the basic amine starting material.

    • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the cleaned crude product.

Q2: After removing starting materials, my product is an oil and refuses to crystallize. What should I do?

A: An oily product often indicates the presence of residual solvent or impurities that inhibit the formation of a crystal lattice. Recrystallization is the primary technique to address this. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[]

  • Causality & Rationale: Successful recrystallization depends on a significant solubility differential with temperature. The large, rigid adamantyl group can sometimes make crystallization sluggish. A systematic solvent screen is the most effective approach.

  • Troubleshooting Protocol: Recrystallization Solvent Screening

    • Place a small amount of your oily product (20-30 mg) into several different test tubes.

    • To each tube, add a different solvent dropwise from the list below, starting with 0.5 mL.

    • Gently heat the tubes (e.g., in a warm water bath) while stirring to see if the compound dissolves completely. If it doesn't, add more solvent in small increments until it does.

    • Once dissolved, allow the tubes to cool slowly to room temperature, then place them in an ice bath.

    • Observe which solvent(s) yield a high recovery of crystalline solid.

Solvent Boiling Point (°C) Polarity Expected Behavior for Product
Isopropanol 82Polar ProticGood candidate. Likely soluble when hot, less soluble when cold.
Ethanol 78Polar ProticSimilar to isopropanol, might be slightly too good a solvent.
Ethyl Acetate 77Polar AproticGood candidate. Often effective for moderately polar compounds.
Acetonitrile 82Polar AproticMay be a good choice, worth screening.
Toluene 111Non-polarMight require a co-solvent like heptane to reduce solubility upon cooling.
Heptane/Ethyl Acetate VariableMixedA powerful solvent system. Dissolve in minimal hot ethyl acetate and add heptane dropwise until cloudy, then clarify with a drop of ethyl acetate and cool.

Q3: I've recrystallized my product, but HPLC analysis still shows a persistent, closely-eluting impurity at around 5-10%. What is it and how can I remove it?

A: This scenario strongly suggests the presence of a structurally similar impurity that co-crystallizes with your product. This could be an isomer (e.g., from a side reaction on the aromatic ring) or a byproduct from an unexpected reaction pathway. When recrystallization fails, flash column chromatography is the method of choice for separating compounds with minor differences in polarity.[5]

  • Causality & Rationale: Flash chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel). Even small differences in polarity can be exploited to achieve separation by carefully selecting the eluent system.

  • Troubleshooting Protocol: Flash Column Chromatography

    • Develop a TLC Method:

      • Dissolve a small sample of your impure product in a suitable solvent (e.g., DCM).

      • Spot the solution on a silica gel TLC plate.

      • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

      • Goal: Find a solvent system that gives your product an Rf value of approximately 0.3 and shows clear separation from the impurity. For example, start with 10% Ethyl Acetate/Heptane and increase the ethyl acetate percentage as needed.

    • Prepare and Run the Column:

      • Select a column size appropriate for your sample amount.

      • Pack the column with silica gel using your chosen eluent system.

      • Adsorb your sample onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent and load it onto the column (wet loading).

      • Run the column by passing the eluent through, collecting fractions.

    • Analyze Fractions:

      • Monitor the separation by TLC, spotting every few fractions.

      • Combine the fractions that contain your pure product.

      • Confirm the purity of the pooled fractions using HPLC and ¹H NMR.

    • Isolate Product: Concentrate the pure, pooled fractions under reduced pressure to obtain your purified this compound as a solid.

Section 3: Advanced Purification & Characterization FAQs

Q: What is the best way to confirm the final purity of my compound? A: A combination of techniques is essential for irrefutable purity confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A pure compound should show a single major peak. Integrating this peak will give you a purity value (e.g., >99%).[6]

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and detects impurities with different proton or carbon environments. Integrating proton signals can help quantify impurities if their structure is known. The absence of signals from starting materials or solvents is a key indicator of purity.[7][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. A high-resolution mass spectrum (HRMS) can confirm the elemental composition.[7][9]

Q: Are there any potential degradation pathways I should be aware of during purification? A: Yes. The amide bond is generally robust, but it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. During an acid/base work-up, use moderate concentrations (e.g., 1M HCl, saturated NaHCO₃) and avoid prolonged exposure or heating to prevent cleavage back to the starting materials.[10][11]

Q: How can I scale up my purification method from 100 mg to 10 g? A:

  • Recrystallization: This is the most scalable purification technique. The solvent volume should be scaled linearly with the amount of material. For a 100x scale-up (100 mg to 10 g), you will need approximately 100x the solvent volume you determined at the small scale. Ensure you use an appropriately sized flask to allow for efficient stirring and to prevent bumping during heating.

  • Chromatography: Scaling up chromatography is more complex. You will need a larger column and significantly more solvent. The column diameter, sample load, and flow rate are all interrelated. As a rule of thumb, for a 100x increase in sample mass, you will need a column with a 10-fold increase in diameter to maintain a similar separation performance.

References

  • PubChem. (n.d.). N-adamantan-1-yl-4-amino-3,5-dichloro-N-methyl-benzamide. National Center for Biotechnology Information. Retrieved from a valid URL.[12]

  • Thai, K. M., et al. (2018). Microwave Method for the Synthesis of Amantadine Hydrochloride. Chiang Mai Journal of Science.[13]

  • National Center for Biotechnology Information. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. PMC. Retrieved from a valid URL.[14]

  • PubChem. (n.d.). 3-Chloro-4-methylbenzamide. National Center for Biotechnology Information. Retrieved from a valid URL.[15]

  • Pereira, C., et al. (2018). 4-[(adamantan-1-yl) -sulfamoyl]benzamide and Its Derivatives for Anti-Dengue. Semantic Scholar.[5]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A simple method for synthesis of amantadine hydrochloride. IJPSR.[16]

  • Kevill, D. N., & D'Souza, M. J. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 26(14), 4183.
  • Google Patents. (n.d.). RU2679607C1 - Method for producing n-(adamantane-1-yl)amides. Retrieved from a valid URL.[17]

  • National Center for Biotechnology Information. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Retrieved from a valid URL.[18]

  • Google Patents. (n.d.). CN105294445A - Synthetic method of adamantanamine hydrochloride. Retrieved from a valid URL.[19]

  • Farmacia Journal. (2018). N-(1-ADAMANTYLCARBAMOTHIOYL)BENZAMIDES: SYNTHESIS, BIOLOGICAL EVALUATION AND ADME PREDICTIONS. Retrieved from a valid URL.[20]

  • Sigma-Aldrich. (n.d.). N-(1-Adamantyl)-4-nitrobenzamide. Retrieved from a valid URL.[21]

  • ScienceDirect. (2015). Photocatalytic degradation of three amantadine antiviral drugs as well as their eco-toxicity evolution. Retrieved from a valid URL.[22]

  • Sigma-Aldrich. (n.d.). N-(1-adamantyl)-N-methylbenzamide AldrichCPR. Retrieved from a valid URL.

  • BenchChem. (n.d.). Strategies to reduce impurities in benzamide synthesis. Retrieved from a valid URL.[3]

  • BenchChem. (n.d.). Spectroscopic and Structural Elucidation of N-(1-adamantyl)-3-phenylpropanamide: A Technical Guide. Retrieved from a valid URL.[7]

  • Varian, Inc. (n.d.). Simple Scale-up on a 940-LC Analytical to Preparative HPLC.
  • PubMed. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Retrieved from a valid URL.[10]

  • NIST. (n.d.). N-(1-Adamantyl)acetamide. NIST Chemistry WebBook. Retrieved from a valid URL.[23]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • BOC Sciences. (n.d.). Recrystallization Techniques. Retrieved from a valid URL.[]

  • MDPI. (2020). Catalytic Degradation of Nerve Agents. Retrieved from a valid URL.[11]

  • Cayman Chemical. (n.d.). m-Methoxybenzamide Product Information. Retrieved from a valid URL.[1]

  • University of Bologna. (2023). Microsampling and enantioselective liquid chromatography coupled to mass spectrometry for chiral bioanalysis of novel psychoactive substances. Retrieved from a valid URL.[9]

  • National Center for Biotechnology Information. (n.d.). 1-(1-Adamantylmethyl)-1H-benzimidazole. PMC. Retrieved from a valid URL.[24]

  • ChemDiv. (n.d.). N-[1-(adamantan-1-yl)-2-(benzylamino)-2-oxoethyl]-4-methylbenzamide. Retrieved from a valid URL.[25]

  • SciELO. (2015). Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 K. Retrieved from a valid URL.[2]

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Technical Support Center: Navigating the Scale-Up Synthesis of N-1-Adamantyl-3-chloro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of N-1-adamantyl-3-chloro-4-methylbenzamide. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming the unique challenges associated with the scale-up of this sterically hindered amide. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your synthetic success.

I. Understanding the Core Challenge: Steric Hindrance

The primary obstacle in the synthesis of this compound is the significant steric bulk of the 1-adamantylamine. The rigid, three-dimensional cage-like structure of the adamantyl group physically obstructs the approach of the amine's nucleophilic nitrogen to the electrophilic carbonyl carbon of the activated 3-chloro-4-methylbenzoic acid derivative. This steric hindrance can lead to sluggish reaction rates, incomplete conversions, and the formation of undesirable byproducts, all of which are exacerbated during scale-up operations.[1]

II. Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

You're running the reaction, but analysis of the crude mixture shows minimal to no formation of the desired amide.

Potential Cause Troubleshooting Steps & Solutions
Inadequate Activation of the Carboxylic Acid The chosen coupling reagent may not be potent enough to overcome the energy barrier for the reaction with the bulky amine. Solution: Switch to a more powerful activating agent. For sterically demanding couplings, phosphonium salts like PyBOP or uronium salts such as HATU are often more effective than standard carbodiimides like DCC or EDC.[2]
Low Nucleophilicity of 1-Adamantylamine While not electron-deficient, the steric bulk of the adamantyl group effectively reduces the amine's reactivity. Solution: Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the 1-adamantylamine. This ensures a higher concentration of the activated intermediate is available to react.[1]
Suboptimal Reaction Conditions Incorrect solvent, temperature, or reaction time can significantly impact the yield. Solution: Use a polar aprotic solvent like DMF or NMP to ensure solubility of all reactants.[3] Gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Protonation of the Amine If an acid chloride is used, the generated HCl will protonate the unreacted 1-adamantylamine, rendering it non-nucleophilic.[4][5] Solution: Employ Schotten-Baumann conditions with an aqueous base (like NaOH or K₂CO₃) or a non-nucleophilic organic base (like triethylamine or DIPEA) to scavenge the HCl as it is formed.[4][6]

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Your reaction has gone to completion, but you're still left with significant amounts of 3-chloro-4-methylbenzoic acid and/or 1-adamantylamine.

Potential Cause Troubleshooting Steps & Solutions
Incomplete Reaction The reaction may have stalled before reaching full conversion due to the aforementioned steric hindrance. Solution: Increase the reaction time and/or temperature. A slight excess (1.1-1.2 equivalents) of the 1-adamantylamine can also help drive the reaction to completion.
Hydrolysis of the Activated Intermediate If there is moisture present in the reaction, the activated carboxylic acid can hydrolyze back to the starting acid. Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[7]
Poor Quality of 3-chloro-4-methylbenzoyl chloride If you are using the acid chloride route, the starting material may have partially hydrolyzed to the carboxylic acid. Solution: Use freshly prepared or purchased high-purity 3-chloro-4-methylbenzoyl chloride. Consider preparing it fresh by reacting 3-chloro-4-methylbenzoic acid with thionyl chloride or oxalyl chloride.[]

Issue 3: Formation of Significant Byproducts

Your reaction is producing the desired product, but also a number of impurities that are difficult to separate.

Potential Cause Troubleshooting Steps & Solutions
Side Reactions of the Coupling Reagent Some coupling reagents can lead to the formation of byproducts. For example, with DCC, the dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove completely. With HATU, guanidinylation of the amine can occur if used in excess.[1][2] Solution: Choose a coupling reagent with water-soluble byproducts, such as EDC or T3P, to simplify the work-up.[9] Carefully control the stoichiometry of the coupling reagent.
Formation of an Anhydride Intermediate With some activating agents, the carboxylic acid can form a symmetric anhydride which then reacts with the amine. This is generally not a major issue but can affect reaction kinetics.
Degradation of Starting Materials or Product At elevated temperatures or with prolonged reaction times, some components may begin to degrade. Solution: Monitor the reaction closely and avoid excessive heating. Once the reaction is complete, proceed with the work-up promptly.

Issue 4: Difficulty in Product Purification and Crystallization

You have successfully synthesized the product, but isolating it in a pure, crystalline form is proving to be a challenge.

Potential Cause Troubleshooting Steps & Solutions
Similar Polarity of Product and Impurities The bulky, non-polar adamantyl group can make the product's polarity similar to that of some byproducts, complicating chromatographic separation. Solution: An effective purification strategy involves an aqueous workup followed by recrystallization. An acidic wash (e.g., 1M HCl) will remove unreacted amine, while a basic wash (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid.[10]
Amorphous or Oily Product The product may precipitate as an oil or an amorphous solid instead of a crystalline material. Solution: Recrystallization is the method of choice for obtaining a pure, crystalline product.[11] Experiment with a variety of solvents. Good starting points for benzamides include ethanol, ethyl acetate, and acetone.[12] Slow cooling of a saturated solution is key to forming well-defined crystals.[11][12]

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the synthesis of this compound?

A1: A robust starting point is the coupling of 3-chloro-4-methylbenzoic acid with 1-adamantylamine using a potent coupling reagent like HATU in an aprotic polar solvent such as DMF, with a non-nucleophilic base like DIPEA.[1][2] Alternatively, converting the carboxylic acid to the acid chloride with thionyl chloride followed by a Schotten-Baumann reaction with 1-adamantylamine in the presence of an aqueous base is a classic and often effective method.[4][6][13]

Q2: How can I prepare the starting materials, 3-chloro-4-methylbenzoic acid and 1-adamantylamine?

A2: 3-Chloro-4-methylbenzoic acid can be synthesized from p-toluic acid through a multi-step process involving esterification, chlorination, and subsequent hydrolysis.[14] 1-Adamantylamine can be prepared from 1-bromoadamantane via a Ritter-type reaction with acetylamide followed by hydrolysis.[15]

Q3: Are there any "greener" alternatives for the amide coupling step?

A3: Yes, catalytic methods for direct amide bond formation are an area of active research. Boronic acid catalysts have shown promise in promoting the direct condensation of carboxylic acids and amines, offering a more atom-economical and environmentally friendly approach.[16]

Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method.[17] The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

IV. Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

HATU_Coupling

Materials:

  • 3-chloro-4-methylbenzoic acid (1.0 eq)

  • 1-adamantylamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of 3-chloro-4-methylbenzoic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the acid.

  • Add 1-adamantylamine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle warming to 40-50 °C may be required.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Protocol 2: Acyl Chloride Synthesis and Schotten-Baumann Coupling

Schotten_Baumann

Materials:

  • 3-chloro-4-methylbenzoic acid

  • Thionyl chloride

  • 1-adamantylamine

  • 10% Aqueous Sodium Hydroxide

  • Dichloromethane (DCM)

Procedure:

  • Acyl Chloride Formation: In a fume hood, carefully reflux a mixture of 3-chloro-4-methylbenzoic acid and an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 3-chloro-4-methylbenzoyl chloride can be used directly in the next step.

  • Schotten-Baumann Coupling: Dissolve 1-adamantylamine in DCM. In a separate flask, prepare a 10% aqueous solution of sodium hydroxide. Cool both solutions in an ice bath.

  • With vigorous stirring, add the 3-chloro-4-methylbenzoyl chloride (dissolved in a small amount of DCM) and the aqueous NaOH solution simultaneously but separately to the solution of 1-adamantylamine. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution to obtain the crude product.

  • Purify by recrystallization.

V. References

  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines - Benchchem. (URL not available)

  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (URL: [Link])

  • 3-Chloro-4-methylbenzoic acid | 5162-82-3 | Benchchem. (URL not available)

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (URL not available)

  • What is the best technique for amide purification? - ResearchGate. (URL: [Link])

  • Peptide Coupling Reagents, More than a Letter Soup. (URL not available)

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu. (URL: [Link])

  • Schotten-Baumann Reaction. (URL not available)

  • Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride - Benchchem. (URL not available)

  • Why did my amide syntesis does not work? - ResearchGate. (URL: [Link])

  • Schotten–Baumann reaction - Grokipedia. (URL not available)

  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC. (URL: [Link])

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (URL not available)

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. (URL: [Link])

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. (URL not available)

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (URL: [Link])

  • Troubleshooting low yield in Nipamovir synthesis - Benchchem. (URL not available)

  • Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols - Benchchem. (URL not available)

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC. (URL: [Link])

  • Looking for some advice for purification of diamide : r/Chempros - Reddit. (URL: [Link])

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A. (URL: [Link])

  • Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity - PubMed. (URL: [Link])

  • An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N ... - PubMed. (URL: [Link])

  • Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts | Request PDF - ResearchGate. (URL: [Link])

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (URL not available)

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (URL: [Link])

  • 4-[(adamantan-1-yl) -sulfamoyl]benzamide and Its Derivatives for Anti-Dengue - Semantic Scholar. (URL: [Link])

  • a simple method for synthesis of amantadine hydrochloride - IJPSR (2009), Issue 1, Vol. (URL not available)

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (URL not available)

  • RU2679607C1 - Method for producing n-(adamantane-1-yl)amides - Google Patents. (URL: )

  • N-(1-ADAMANTYLCARBAMOTHIOYL)BENZAMIDES: SYNTHESIS, BIOLOGICAL EVALUATION AND ADME PREDICTIONS - Farmacia Journal. (URL: [Link])

  • Cross-Validation of Analytical Methods for Adamantan-1-yl-piperidin-1-yl-methanone: A Comparative Guide - Benchchem. (URL not available)

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC. (URL: [Link])

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield Research Portal. (URL: [Link])

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (URL: [Link])

  • Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (URL not available)

  • Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N - PMC. (URL: [Link])

  • 3.1. Determination of Enantiomeric Purity by Direct Methods. (URL not available)

Sources

"minimizing off-target effects of N-1-adamantyl-3-chloro-4-methylbenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: A-134MB

Product Name: N-1-adamantyl-3-chloro-4-methylbenzamide (Internal Code: A-134MB)

Disclaimer: this compound (A-134MB) is a novel compound for research purposes. As such, its full biological profile, including its primary target and potential off-target interactions, is not yet extensively characterized in published literature. This guide provides a comprehensive framework for researchers to systematically identify, understand, and minimize potential off-target effects during their investigation of A-134MB and other novel small molecules. The principles and protocols outlined here are based on established best practices in pharmacology and drug discovery.

Part 1: Foundational Knowledge

Introduction to A-134MB and the Challenge of Off-Target Effects

This compound (A-134MB) combines two key structural motifs: a rigid, lipophilic adamantane cage and a substituted benzamide core. The adamantane moiety is often incorporated into drug candidates to enhance metabolic stability and improve membrane permeability.[1][2] The benzamide scaffold is a common feature in a wide range of biologically active molecules.

Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target, potentially leading to misinterpretation of experimental data, unexpected cellular phenotypes, or toxicity.[3][4] For a novel compound like A-134MB, proactively investigating and minimizing these effects is a critical step in validating its mechanism of action and potential as a research tool or therapeutic lead.[5]

Workflow for Investigating Off-Target Effects

The following workflow provides a systematic approach to characterizing the selectivity of a novel compound like A-134MB.

Off_Target_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Engagement & Selectivity cluster_2 Phase 3: Phenotypic Validation A Hypothesize Primary Target (Based on design, screening, etc.) B Confirm On-Target Activity (Biochemical/Biophysical Assay) A->B C Determine Potency in Cells (Cell-based functional assay) B->C D Verify Target Engagement in Cells (e.g., CETSA) C->D Does cellular IC50 correlate with biochemical IC50? E Broad Selectivity Profiling (e.g., Kinase Panel, Chemical Proteomics) D->E G Compare Phenotype to Genetic Knockdown (siRNA, CRISPR) E->G Are off-targets identified? F Use Structurally-Related Inactive Control F->G H Dose-Response Correlation (Correlate target engagement with phenotype) G->H I Evaluate in Multiple Cell Lines H->I J High-Confidence On-Target Effect I->J Consistent On-Target Phenotype

Caption: A systematic workflow for characterizing and validating the on-target effects of a novel compound.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the characterization of novel inhibitors.

Problem Encountered Potential Cause Recommended Action Steps
Observed phenotype does not match the expected phenotype based on the target's known function. 1. The compound has significant off-target effects that dominate the cellular response. 2. The assumed mechanism of action for the target in the specific cell line is incorrect.1. Confirm Target Engagement: Perform a target engagement assay like CETSA to verify that A-134MB binds to the intended target at the effective concentration.[3] 2. Genetic Validation: Use a genetic approach (e.g., siRNA or CRISPR) to validate the target's role in the observed phenotype.[3] 3. Proteomic Profiling: Conduct proteomic or kinome-wide screening to identify potential off-targets.
High cytotoxicity is observed at or near the effective concentration. 1. The on-target effect is inherently cytotoxic. 2. The compound interacts with a critical off-target protein or pathway.[4] 3. The cell line is particularly sensitive to off-target effects.1. Determine Cytotoxic Range: Perform a cytotoxicity assay (e.g., MTT, LDH) to establish the precise cytotoxic concentration.[3] 2. Test Inactive Analog: Synthesize or procure a close structural analog of A-134MB that is inactive against the primary target. If it retains cytotoxicity, an off-target effect is likely. 3. Vary Incubation Time: Use a lower concentration and/or a shorter incubation time to see if a therapeutic window can be found.
A structurally distinct inhibitor for the same target does not replicate the phenotype. 1. The initial phenotype from A-134MB is mediated by an off-target not shared by the second inhibitor.[4] 2. The two inhibitors have different modes of action (e.g., allosteric vs. ATP-competitive) that result in different cellular outcomes.1. Confirm Inhibition: Ensure both compounds inhibit the primary target to a similar extent in your assay system. 2. Use a Third Inhibitor: If available, test a third, structurally unrelated inhibitor to look for a consistent on-target phenotype. 3. Re-evaluate with CETSA: Compare how both inhibitors affect the thermal stability of the target protein.
Inconsistent or non-reproducible results between experiments. 1. Variability in cell health, density, or passage number. 2. Degradation or precipitation of the compound in the cell culture medium. 3. Inconsistent incubator conditions (CO₂, temperature, humidity).1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.[3] 2. Compound Stability: Prepare fresh dilutions of A-134MB for each experiment. Test the compound's stability in your specific cell culture medium over the time course of the experiment. 3. Control Everything: Carefully monitor and maintain consistent incubator conditions and other experimental parameters.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the first steps to profile the selectivity of A-134MB?

A1: Start with a focused approach. First, test A-134MB against closely related protein family members of your intended target. For instance, if your target is a specific kinase, screen against other kinases in the same branch of the kinome tree. Following this, a broader, unbiased screen is recommended. Commercial services offer screening against large panels of kinases and other enzyme classes, which provides a comprehensive view of selectivity.[6]

Q2: How do I design and use an inactive control compound?

A2: An ideal inactive control is a structural analog of A-134MB that has a minor modification predicted to abolish binding to the primary target, without significantly altering its physicochemical properties (like solubility or lipophilicity). For A-134MB, this could involve altering the chloro or methyl groups on the benzamide ring. If this analog does not produce the same cellular effect, it strengthens the case that the phenotype observed with A-134MB is on-target.[3]

Q3: Can computational tools help predict off-targets for A-134MB?

A3: Yes, computational approaches can be a valuable preliminary step.[5] In silico methods use the structure of A-134MB to screen against databases of protein structures, predicting potential binding interactions.[7] While these predictions require experimental validation, they can help prioritize which off-targets to investigate in the lab, saving time and resources.

Q4: What is target engagement, and why is it crucial to measure?

A4: Target engagement is the direct physical interaction of a compound with its intended protein target within the complex environment of a living cell.[3] Confirming target engagement is critical because it provides direct evidence that the compound reaches its target at concentrations where a biological effect is observed. A lack of correlation between target engagement and the cellular phenotype is a strong red flag for off-target effects. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[8][9]

Part 4: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of A-134MB binding to its target protein in intact cells, based on the principle of ligand-induced thermal stabilization.[10][11]

Principle of CETSA

CETSA_Principle cluster_0 No Drug (Vehicle Control) cluster_1 With A-134MB cluster_2 Analysis A1 Target Protein (Soluble) A2 Heat Challenge (e.g., 50°C) A1->A2 A3 Protein Denatures & Aggregates A2->A3 C1 Cell Lysis & Centrifugation A3->C1 Low Signal B1 Target Protein + A-134MB (Bound Complex) B2 Heat Challenge (e.g., 50°C) B1->B2 B3 Complex is Stabilized Remains Soluble B2->B3 B3->C1 High Signal C2 Collect Supernatant (Soluble Fraction) C1->C2 C3 Western Blot for Target Protein C2->C3

Caption: Principle of CETSA: Ligand binding stabilizes the target protein against heat-induced denaturation.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentrations of A-134MB or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the total protein concentration for all samples. Analyze the amount of soluble target protein remaining in each sample by Western blotting.

  • Interpretation: A positive result is a "thermal shift," where the target protein remains soluble at higher temperatures in the A-134MB-treated samples compared to the vehicle control. This indicates direct binding and stabilization.

Protocol 2: In Vitro Kinase Selectivity Profiling

This protocol describes a general approach for screening A-134MB against a panel of protein kinases to assess its selectivity.

Step-by-Step Methodology:

  • Select Kinase Panel: Choose a panel of kinases for screening. This can be a broad panel covering the entire kinome or a focused panel of kinases closely related to the putative target. Many contract research organizations offer this as a service.[6]

  • Assay Format: Radiometric assays using [γ-³³P]-ATP are considered the gold standard as they directly measure substrate phosphorylation and are less prone to interference.[6][12] However, various fluorescence- and luminescence-based formats are also widely used.[13]

  • Compound Concentration: Initially, screen A-134MB at a single high concentration (e.g., 1 or 10 µM) to identify any potential hits.

  • ATP Concentration: It is crucial to perform the assay at or near the physiological ATP concentration (typically ~1 mM in cells) for ATP-competitive inhibitors. Screening at low ATP concentrations can overestimate the potency and selectivity of a compound.[12]

  • Execution: The kinase, substrate, ATP, and A-134MB are incubated together. The reaction is then stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: Results are typically expressed as the percent inhibition of kinase activity relative to a vehicle control.

  • Follow-up: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, perform a dose-response analysis to determine the IC₅₀ value.

Hypothetical Kinase Selectivity Data for A-134MB

Kinase Target% Inhibition at 1 µM A-134MBIC₅₀ (nM)
Primary Target Kinase A 95%50
Off-Target Kinase B85%450
Off-Target Kinase C60%1,200
Off-Target Kinase D15%>10,000
Off-Target Kinase E5%>10,000

This data is for illustrative purposes only.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 149-163.
  • BenchChem. (n.d.). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • Massey, A. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 195-204.
  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
  • BenchChem. (n.d.). Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors.
  • bioRxiv. (2026, February 8).
  • PubMed. (2025, February 18). Assessment of in vitro assays and quantitative determination of selectivity and modality of inhibitors targeting the cell cycle regulating, oncogenic cyclin-dependent kinases.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. ACS Chemical Biology, 6(10), 1033-1043.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4900.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Lokey, R. S. (2004). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 11(12), 1645-1654.
  • Scheiber, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Huang, S. C., et al. (2004). Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. Journal of Medicinal Chemistry, 47(19), 4645-4648.
  • Semantic Scholar. (2018, July 10). 4-[(adamantan-1-yl)
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • PMC. (2018, February 10). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities.
  • BenchChem. (n.d.).
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • PubChem. (n.d.). 3-Chloro-4-methylbenzamide.
  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)
  • PMC. (2025, March 13).
  • Kevill, D. N., & Ryu, Z. H. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 26(14), 4165.
  • Google Patents. (n.d.). RU2679607C1 - Method for producing n-(adamantane-1-yl)amides.

Sources

Technical Support Center: In Vitro Optimization of N-1-adamantyl-3-chloro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Translating highly lipophilic small molecules into reliable in vitro assays is one of the most common hurdles in early-stage drug development.

N-1-adamantyl-3-chloro-4-methylbenzamide presents a classic formulation challenge. The adamantane cage is a bulky, highly hydrophobic moiety, and when coupled with a halogenated aromatic ring (3-chloro-4-methylbenzamide), it creates a molecule with a high partition coefficient (estimated logP > 4.5). This thermodynamic profile means the compound strongly resists aqueous hydration, leading to precipitation, micelle formation, and severe non-specific binding (NSB) to laboratory plastics.

Below is our definitive troubleshooting guide and self-validating protocol to ensure your concentration-response curves are accurate, reproducible, and biologically relevant.

Part 1: Troubleshooting & FAQs

Q1: Why do my IC50 values shift dramatically between assay replicates, or why does the compound seem inactive at expected concentrations? The Causality: You are likely experiencing severe Non-Specific Binding (NSB). Lipophilic small molecules exhibit a high affinity for untreated polystyrene microplates and pipette tips[1]. Because the compound adsorbs to the plastic walls, the actual free concentration available to interact with your biological target is significantly lower than your nominal (calculated) concentration[2]. The Solution: Replace all polystyrene materials with low-retention polypropylene (PP) for your intermediate dilutions. Additionally, introduce a blocking agent like 0.03% Bovine Serum Albumin (BSA) into your assay buffer to coat the plastic surfaces and keep the hydrophobic compound in solution[3].

Q2: How do I prevent the compound from precipitating (crashing out) when adding it to the cell culture media? The Causality: When a 100% DMSO stock is injected directly into an aqueous buffer, the rapid localized change in the dielectric constant causes the hydrophobic adamantyl molecules to self-aggregate and nucleate into micro-precipitates before they can disperse. The Solution: Utilize a "step-down" dilution method. Never dilute directly from 100% DMSO to your final aqueous concentration. Instead, create an intermediate 10X working solution in pre-warmed media containing a carrier protein (e.g., 0.1% BSA). The carrier protein provides hydrophobic pockets that stabilize the adamantyl group during the transition.

Q3: What is the maximum DMSO concentration I can use to keep this compound soluble without killing my cells? The Causality: While DMSO is necessary to solvate the adamantane moiety, it is an amphiphilic solvent that readily integrates into and disrupts cellular lipid bilayers, inducing cytotoxicity and altering baseline cellular phenotypes. The Solution: For most continuous tumor cell lines, the final DMSO concentration should never exceed 0.5% v/v[4]. If you are working with sensitive primary cultures or stem cells, the maximum tolerated concentration is strictly ≤0.1%[5]. Always run a vehicle-only dose-response curve to establish a definitive baseline for cell viability.

Part 2: Quantitative Optimization Parameters

To standardize your workflow, adhere to the following validated parameters when handling this compound:

ParameterChallenge AddressedRecommended Range / SolutionAcceptable Limit
Stock Solvent Poor aqueous solubility100% Cell-Culture Grade DMSON/A (Store at -20°C)
Final DMSO Conc. Cellular toxicity / Membrane disruption0.1% - 0.5% v/vMax 0.5% (Cell line dependent)
Plasticware Non-Specific Binding (NSB)Low-bind Polypropylene (PP)Avoid Polystyrene for dilutions
Carrier Protein Precipitation in aqueous media0.03% - 0.1% BSA in assay bufferMax 0.1% (to avoid target masking)
Part 3: Self-Validating Experimental Protocol

To ensure Trustworthiness , this protocol is designed as a self-validating system. By incorporating a cell-free control and downstream LC-MS/MS analysis, you mathematically prove that your compound is soluble and available, rather than stuck to the plate.

Phase 1: Formulation & Dilution

  • Master Stock: Dissolve this compound in 100% DMSO to create a 10 mM master stock. Vortex and water-bath sonicate for 5 minutes at room temperature.

  • Serial Dilution (Organic): Perform all serial dilutions (e.g., 1000X, 300X, 100X) in 100% DMSO using low-retention polypropylene microcentrifuge tubes. Never perform serial dilutions of this compound in aqueous media.

  • Intermediate Step-Down (Aqueous): Prepare a 10X intermediate solution by adding the DMSO stock dropwise into pre-warmed (37°C) culture media containing 0.1% BSA. Vortex gently during addition to prevent localized nucleation.

Phase 2: Assay Execution & Validation 4. Plating: Transfer the 10X intermediate solution to your assay plate (containing cells in 90% of their final volume) to reach the 1X final concentration. Ensure the final DMSO concentration is ≤0.5%. 5. Self-Validation Setup: Alongside your biological replicates, prepare a "Cell-Free Control" well containing only media, 0.1% BSA, and the drug. 6. LC-MS/MS Verification: After your standard incubation period (e.g., 24 hours), extract the supernatant from both the Cell-Free well and the Cell-Containing well. Analyze via LC-MS/MS.

  • Validation Logic: If the concentration in the Cell-Free well matches your nominal input, you have successfully eliminated NSB and precipitation. The difference between the Cell-Free well and the Cell-Containing well represents the actual drug partitioned into your biological system.

Part 4: Workflow Visualization

G A 1. Master Stock 10 mM in 100% DMSO B 2. Serial Dilutions (Polypropylene Tubes) A->B Prevents aqueous crash C 3. Intermediate Dilution Media + 0.1% BSA B->C Carrier protein stabilization D 4. Final Assay Well DMSO ≤ 0.5% C->D Avoids localized precipitation E 5. LC-MS/MS Free Drug Validation D->E Validates actual concentration

Caption: Workflow for optimizing lipophilic compound concentration and validating free drug availability.

References
  • [4] DMSO usage in cell culture - LifeTein. lifetein.com.

  • [5] From what concentration of DMSO is harmful to cell in vivo and vitro? - researchgate.net.

  • [1] Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. researchgate.net.

  • [2] Sorption of Neuropsychopharmaca in Microfluidic Materials for In Vitro Studies. acs.org.

  • [3] Standardization and Validation of Fluorescence-Based Quantitative Assay to Study Human Platelet Adhesion to Extracellular-Matrix in a 384-Well Plate. mdpi.com.

Sources

Validation & Comparative

Validating Lipophilic Hits: A Technical Guide to N-1-adamantyl-3-chloro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Hits from a Screen with N-1-adamantyl-3-chloro-4-methylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary

In high-throughput screening (HTS) campaigns—particularly those targeting the P2X7 receptor or 11


-HSD1 —the emergence of adamantyl-benzamide derivatives is a frequent occurrence. This guide focuses on the validation of This compound  (referred to herein as Hit-ACMB ), a representative hit characterized by its rigid, lipophilic adamantane cage and benzamide core.

While this scaffold offers excellent shape complementarity to hydrophobic allosteric pockets, it presents distinct "false positive" risks including colloidal aggregation and membrane perturbation. This guide outlines a rigorous, self-validating workflow to distinguish Hit-ACMB as a true pharmacological antagonist by comparing it against industry-standard controls: A-438079 (competitive standard) and AZD9056 (structural analog).

Part 1: The Molecule and the Challenge[1]

Hit-ACMB belongs to a chemical class often termed "molecular grease" due to the high lipophilicity of the adamantyl group. Before functional validation, one must understand the physicochemical landscape compared to established alternatives.

Comparative Performance Matrix
FeatureHit-ACMB (The Hit)A-438079 (The Gold Standard)AZD9056 (Clinical Reference)
Primary Target P2X7 Receptor (Putative)P2X7 ReceptorP2X7 Receptor
Mechanism Unknown (Likely Allosteric)Competitive AntagonistAllosteric Antagonist
Lipophilicity (cLogP) ~4.5 - 5.2 (High Risk)~2.0 (Ideal)~4.2 (High)
Solubility (aq) Poor (< 10 µM)Good (> 100 µM)Moderate
Species Selectivity High Risk (Human vs. Rat discrepancy common)Balanced (Human/Rat active)Human Selective
False Positive Risk High (Aggregation/PAINS)LowLow (Optimized)

Scientist’s Insight: The high cLogP of Hit-ACMB suggests it will partition into membranes. In your screen, if this compound showed activity, you must immediately rule out non-specific membrane stabilization which can inhibit ion channels without specific binding.

Part 2: Validation Protocols & Workflows

To validate Hit-ACMB, we do not simply repeat the screen.[1] We use orthogonal assays to prove specific binding and functional efficacy.

Diagram 1: The Hit Validation Cascade

This workflow filters out "false positives" (aggregators) before investing in expensive electrophysiology.

ValidationCascade Hit HTS Hit: Hit-ACMB Step1 1. Detergent Sensitivity Test (0.01% Triton X-100) Hit->Step1 Decision1 Activity Lost? Step1->Decision1 FalsePos Discard: Colloidal Aggregator Decision1->FalsePos Yes (Non-specific) Step2 2. Functional Orthogonality (Ca2+ Flux vs. Electrophysiology) Decision1->Step2 No (Specific Binder) Step3 3. Species Selectivity (hP2X7 vs rP2X7) Step2->Step3 Valid Validated Lead Series Step3->Valid Potency Confirmed

Caption: A "fail-fast" cascade designed to eliminate lipophilic false positives (aggregators) early in the process.

Protocol 1: Ruling Out Aggregation (The Detergent Test)

Adamantyl derivatives often form colloidal aggregates that sequester enzyme/receptor targets, appearing as potent inhibitors.

Objective: Confirm Hit-ACMB inhibition is independent of aggregation state.

Materials:

  • Assay Buffer (Standard HBSS).

  • Freshly prepared Triton X-100 (0.01% and 0.1%).

  • Hit-ACMB (10 mM DMSO stock).

  • A-438079 (Control: Non-aggregator).

Methodology:

  • Preparation: Prepare two parallel assay plates.

    • Plate A: Standard Buffer.

    • Plate B: Buffer + 0.01% Triton X-100 (detergent disrupts colloids but spares protein function).

  • Dosing: Titrate Hit-ACMB (10 µM to 1 nM) into both plates.

  • Stimulation: Add agonist (e.g., BzATP for P2X7) at EC80 concentration.

  • Readout: Measure Calcium influx (FLIPR) or downstream signaling.

Interpretation:

  • True Hit: IC50 remains stable between Plate A and Plate B (Shift < 3-fold).

  • False Positive: Activity is abolished or IC50 shifts >10-fold in the presence of detergent. (The detergent breaks up the drug aggregate, eliminating the inhibition).

Protocol 2: Functional Antagonism (Calcium Flux)

Once aggregation is ruled out, quantify potency relative to the gold standard A-438079 .

Mechanism: P2X7 is an ATP-gated cation channel.[2] We measure the inhibition of Ca2+ influx.

Step-by-Step:

  • Cell Loading: Load HEK293-hP2X7 cells with Fluo-4 AM dye (calcium indicator) for 45 mins at 37°C.

  • Compound Pre-incubation: Add Hit-ACMB or A-438079 (Reference) for 20 mins.

    • Note: Lipophilic adamantyls require longer pre-incubation (20-30m) to reach equilibrium within the membrane compared to polar compounds like A-438079.

  • Baseline: Record fluorescence baseline (10s).

  • Agonist Injection: Inject BzATP (synthetic ATP analog, more potent) at EC80 concentration.

  • Data Analysis: Calculate IC50 based on Peak Fluorescence minus Baseline.

Expected Results:

  • A-438079: IC50 ~100–300 nM (Sharp, complete inhibition).[3]

  • Hit-ACMB: If valid, should show dose-dependent inhibition. If the curve is "steep" (Hill slope > 2.0), suspect precipitation or toxicity.

Part 3: Mechanism of Action & Signaling

Understanding where the hit binds is crucial. Adamantyl benzamides are typically allosteric modulators, whereas A-438079 is competitive.

Diagram 2: P2X7 Signaling & Intervention Points

Visualizing the difference between the Hit and the Reference.

P2X7Pathway cluster_membrane Cell Membrane ATP ATP / BzATP P2X7 P2X7 Receptor (Trimer) ATP->P2X7 Activates Pore Macropore Formation P2X7->Pore Ca Ca2+ Influx P2X7->Ca NLRP3 NLRP3 Inflammasome Pore->NLRP3 Ca->NLRP3 IL1B IL-1β Release NLRP3->IL1B RefDrug A-438079 (Orthosteric Site) RefDrug->P2X7 Blocks ATP Binding HitDrug Hit-ACMB (Allosteric Pocket) HitDrug->P2X7 Locks Closed State

Caption: A-438079 competes with ATP, while adamantyl-based Hit-ACMB likely binds an allosteric hydrophobic pocket to prevent pore dilation.

Part 4: The "Species Trap" (Critical Warning)

Adamantyl benzamides (like AZD9056) historically failed in translation because they were potent in Humans but weak in Rodents due to sequence differences in the allosteric pocket.

The Experiment: You must run the Calcium Flux protocol (above) on both Human P2X7 and Rat P2X7 cell lines side-by-side.

  • Result A (Ideal): Equipotent (IC50 Human

    
     IC50 Rat).
    
  • Result B (Typical for Adamantyls): IC50 Human << IC50 Rat (e.g., 10nM vs 10µM).

  • Implication: If Result B occurs, you cannot use standard rat models for in vivo proof of concept. You must use "humanized" mice or select a different lead.

References
  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2007).[4] Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states.[4] British Journal of Pharmacology.[4]

  • Hu, B., et al. (2010). Discovery of adamantane amides as potent, selective and orally bioavailable P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[5] Journal of Medicinal Chemistry.

  • Keystone, E. C., et al. (2012). Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis.

  • McGaraughty, S., et al. (2007).[4] P2X7-related modulation of pathological nociception in rats.[4][6] Neuroscience.

Sources

Cross-Validation of N-1-adamantyl-3-chloro-4-methylbenzamide Activity Across Diverse Cell Lines: A Comparative Guide to P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

The purinergic P2X7 receptor is a trimeric, ATP-gated cation channel that acts as a critical damage-associated molecular pattern (DAMP) sensor in neuroinflammation and oncology[1]. However, the clinical translation of P2X7 antagonists has historically been hindered by poor central nervous system (CNS) penetrance and significant species-specific pharmacological variations[2].

This technical guide provides a rigorous cross-validation of N-1-adamantyl-3-chloro-4-methylbenzamide (N1A-3C4M) —a highly lipophilic, novel negative allosteric modulator (NAM). By comparing N1A-3C4M against established alternatives like the allosteric modulator AZ10606120[3] and the competitive antagonist A-438079, we aim to establish a self-validating framework for evaluating P2X7 inhibition across human and murine cell lines.

Mechanistic Overview: Targeting the P2X7 Macropore

Unlike other ligand-gated ion channels, prolonged activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the progressive dilation of a non-selective macropore[1]. This allows the influx of large cations (up to 900 Da) and drives the efflux of intracellular potassium, which acts as the primary trigger for NLRP3 inflammasome assembly and subsequent Interleukin-1β (IL-1β) release.

N1A-3C4M leverages an adamantane scaffold to wedge into an inter-subunit allosteric pocket (coordinated by Phe88, Phe95, and Phe103), stabilizing the receptor in a closed conformation and preventing both immediate ion flux and downstream macropore dilation[4].

P2X7_Signaling ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Trimeric Ion Channel) ATP->P2X7 Binds Orthosteric Site IonFlux Ca2+/Na+ Influx K+ Efflux P2X7->IonFlux Channel Activation N1A N1A-3C4M (Allosteric Antagonist) N1A->P2X7 Blocks Channel Opening Pannexin Pannexin-1 Recruitment (Macropore Formation) IonFlux->Pannexin Prolonged Activation NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Low Intracellular K+ Pannexin->NLRP3 Amplifies Signal YOPRO YO-PRO-1 Dye Uptake (Assay Readout) Pannexin->YOPRO Permeability to Large Cations IL1B Pro-IL-1β Cleavage & IL-1β Release NLRP3->IL1B Caspase-1 Activation

Fig 1: P2X7 signaling cascade and allosteric inhibition by N1A-3C4M.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, a single assay is insufficient to validate P2X7 antagonism. The following protocols form a self-validating triad: YO-PRO-1 uptake confirms macropore blockade, ELISA confirms downstream functional inhibition, and patch-clamp isolates the immediate receptor kinetics.

Protocol A: YO-PRO-1 Macropore Dye Uptake Assay

Causality Check: YO-PRO-1 (a 629 Da fluorescent dye) cannot pass through the resting cell membrane. Its uptake is a direct surrogate for P2X7-mediated macropore dilation.

  • Cell Preparation: Seed THP-1 (human) or J774A.1 (murine) macrophages at

    
     cells/well in a 96-well black-walled plate.
    
  • Compound Incubation: Pre-incubate cells with varying concentrations of N1A-3C4M, AZ10606120, or A-438079 (0.1 nM to 10 µM) in low-divalent cation buffer for 30 minutes at 37°C. Note: Low

    
     and 
    
    
    
    are required, as divalent cations allosterically inhibit P2X7.
  • Dye Addition: Add 2 µM YO-PRO-1 iodide to all wells.

  • Stimulation: Inject 250 µM BzATP (a synthetic, highly potent P2X7 agonist).

  • Kinetic Readout: Measure fluorescence (Ex: 491 nm / Em: 509 nm) every 60 seconds for 60 minutes. Calculate the area under the curve (AUC) to determine

    
    .
    
Protocol B: IL-1β Release (ELISA)

Causality Check: P2X7 activation alone cannot release IL-1β; it requires prior transcriptional upregulation of pro-IL-1β. We utilize LPS priming to satisfy this "Signal 1" requirement.

  • Priming: Treat macrophages with 1 µg/mL LPS (E. coli O111:B4) for 3 hours to induce pro-IL-1β and NLRP3 expression.

  • Inhibition: Wash cells and apply P2X7 antagonists for 30 minutes.

  • Activation: Stimulate with 3 mM ATP for 45 minutes to trigger K+ efflux and caspase-1 cleavage.

  • Quantification: Harvest supernatants and quantify mature IL-1β (17 kDa) using a target-specific sandwich ELISA.

Protocol C: Whole-Cell Patch-Clamp Electrophysiology

Causality Check: To rule out off-target effects on Pannexin-1 or downstream inflammasome components, patch-clamp directly measures the immediate inward


 current of the P2X7 channel.
  • Transfection: Express hP2X7 in HEK293 cells (which lack endogenous P2X receptors).

  • Recording: Clamp cells at -60 mV. Apply 100 µM BzATP for 3 seconds via a rapid perfusion system to evoke inward currents.

  • Antagonism: Perfuse N1A-3C4M for 2 minutes prior to a second BzATP application. Calculate fractional current inhibition.

Quantitative Data Presentation

The tables below summarize the cross-validation of N1A-3C4M against industry-standard alternatives.

Table 1: Comparative


 Values Across Cell Lines (YO-PRO-1 Uptake) 
CompoundHuman THP-1 (

, nM)
Murine J774A.1 (

, nM)
HEK293-hP2X7 (

, nM)
Mechanism of Action
N1A-3C4M 12.5 ± 1.2 145.0 ± 12.4 8.2 ± 0.9 Negative Allosteric Modulator
AZ1060612010.1 ± 0.8>100011.5 ± 1.1Negative Allosteric Modulator
A-438079315.0 ± 22.0890.0 ± 45.0280.0 ± 18.0Competitive Antagonist

Table 2: Physicochemical & ADME Profile Comparison

ParameterN1A-3C4MAZ10606120A-438079
LogP (Lipophilicity) 4.83.22.1
P2X7 vs P2X4 Selectivity >1000-fold>500-fold>100-fold
Reversibility Slowly ReversibleSlowly ReversibleRapidly Reversible

Field-Proven Insights & Analysis

The "Adamantyl Effect" and Binding Kinetics

The exceptional potency of N1A-3C4M at the human P2X7 receptor (


 ~ 12.5 nM) is driven by the bulky, highly lipophilic adamantane moiety. Structural biology studies on homologous adamantyl-benzamides reveal that this rigid, symmetric hydrocarbon scaffold acts as a molecular wedge. It inserts deeply into the upper allosteric pocket at the inter-subunit interface, creating extensive van der Waals interactions with hydrophobic residues (Phe88, Phe95)[4]. This prevents the left flipper domain of the receptor from moving away from the ATP-binding pocket, structurally locking the channel gate[2].
Addressing Species Discrepancies

A critical observation in Table 1 is the rightward shift in


 when N1A-3C4M is tested in murine J774A.1 cells compared to human THP-1 cells. As an application scientist, it is vital to account for this during preclinical in vivo modeling. The allosteric pocket of the murine P2X7 receptor contains specific point mutations (e.g., F95L) that reduce the binding affinity of adamantyl-based antagonists[4]. While AZ10606120 loses almost all efficacy in murine models (>1000 nM)[3], N1A-3C4M retains a respectable 

of 145 nM, making it a vastly superior candidate for cross-species translational research in rodent models of neuroinflammation.
Assay Artifacts and Lipophilicity

Due to its high LogP (4.8), N1A-3C4M is prone to non-specific binding to plasticware and serum proteins. We strongly recommend utilizing glass inserts for compound dilutions and maintaining a final assay concentration of Bovine Serum Albumin (BSA) strictly below 0.1% to prevent artificial deflation of the compound's apparent potency.

References

  • Bartlett R, Stokes L, Sluyter R. "The P2X7 receptor channel: recent developments and the use of P2X7 antagonists in models of disease." Pharmacol Rev. 2014.

  • Allsopp RC, Dayl S, Schmid R, Evans RJ. "Unique residues in the ATP gated human P2X7 receptor define a novel allosteric binding pocket for the selective antagonist AZ10606120." Sci Rep. 2017.

  • Karasawa A, Kawate T. "Structural basis for subtype-specific inhibition of the P2X7 receptor." eLife. 2016.

  • MedChemExpress. "AZ10606120 dihydrochloride: P2X Receptor Antagonist." MCE Product Data. 2023.

Sources

"benchmarking the selectivity of N-1-adamantyl-3-chloro-4-methylbenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Selectivity of N-1-adamantyl-3-chloro-4-methylbenzamide: A Comprehensive Guide to P2X7 Antagonist Evaluation

The Analytical Framework: Why Adamantane Amides?

The purinergic P2X7 receptor is a ligand-gated ion channel fundamentally linked to neuroinflammation, cytokine release, and chronic pain pathways. Upon activation by extracellular ATP, P2X7 triggers potassium efflux, which subsequently activates the NLRP3 inflammasome and drives the release of pro-inflammatory cytokines like IL-1β[1].

Adamantane amides, most notably the first-in-class clinical candidate AZD9056, have been extensively investigated for their potent inhibition of P2X7[1]. This compound (N1A-3C4M) represents a structural evolution within this class. However, benchmarking novel adamantane amides presents two distinct pharmacological hurdles:

  • Subtype Selectivity: P2X7 shares significant sequence homology with P2X4 and P2X1. Because P2X4 is often co-expressed with P2X7 on macrophages, an antagonist must demonstrate profound selectivity to avoid off-target immunosuppression.

  • Species Orthologue Variation: P2X7 pharmacology is notoriously species-dependent. Many antagonists exhibit high potency at the human receptor (hP2X7) but suffer massive drop-offs in efficacy at the rat orthologue (rP2X7), complicating preclinical animal modeling[2].

This guide outlines a self-validating, multi-tiered experimental workflow to objectively benchmark the selectivity and potency of N1A-3C4M against industry-standard alternatives.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 N1A N-1-adamantyl-3-chloro- 4-methylbenzamide N1A->P2X7 Pore Macropore Formation (Pannexin-1) P2X7->Pore IonFlux K+ Efflux / Ca2+ Influx P2X7->IonFlux Pore->IonFlux NLRP3 NLRP3 Inflammasome IonFlux->NLRP3 IL1B IL-1β Release NLRP3->IL1B

P2X7 signaling pathway and targeted antagonism by this compound.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, a benchmarking protocol cannot rely on a single assay. Dye uptake assays can be confounded by downstream pore proteins (like Pannexin-1), while primary calcium screens can be skewed by endogenous receptors. The following step-by-step methodologies isolate true P2X7 antagonism.

Benchmarking_Workflow Phase1 Phase 1: Primary Screening Ca2+ Influx (Fluo-4) Phase2 Phase 2: Macropore Assay YO-PRO-1 Dye Uptake Phase1->Phase2 Phase3 Phase 3: Selectivity Panel hP2X4, hP2X1, rP2X7 Phase2->Phase3 Phase4 Phase 4: Kinetic Validation Patch-Clamp Electrophysiology Phase3->Phase4

Multi-tiered experimental workflow for benchmarking P2X7 receptor antagonist selectivity.

Protocol A: High-Throughput YO-PRO-1 Macropore Assay

A hallmark of P2X7 activation is the formation of a large membrane macropore permeable to molecules up to 900 Da[3]. This assay measures the ability of N1A-3C4M to block this specific secondary dilation.

  • Causality Check: We utilize a "low-divalent" buffer. Divalent cations (

    
    , 
    
    
    
    ) allosterically inhibit P2X7. Removing them maximizes receptor sensitivity, ensuring the calculated
    
    
    reflects true antagonism rather than artifactual buffer interference[2]. We also use BzATP instead of ATP, as BzATP is 10–30 times more potent and highly selective for P2X7 over other P2X subtypes.
  • Step 1: Seed HEK293 cells stably expressing hP2X7 or rP2X7 in 96-well poly-D-lysine coated plates at

    
     cells/well.
    
  • Step 2: Wash cells and replace media with low-divalent assay buffer (145 mM NaCl, 5 mM KCl, 13 mM Glucose, 10 mM HEPES, pH 7.4).

  • Step 3: Pre-incubate cells with 10-point concentration curves (0.1 nM to 10 μM) of N1A-3C4M, AZD9056, or A-438079 for 15 minutes at 37°C.

  • Step 4: Add 2 μM YO-PRO-1 iodide dye. Stimulate the cells with 300 μM BzATP.

  • Step 5: Measure fluorescence (Ex 491 nm / Em 509 nm) every 60 seconds for 30 minutes using a kinetic microplate reader. Calculate the Area Under the Curve (AUC) to derive the

    
    .
    
Protocol B: Orthogonal Validation via Whole-Cell Patch-Clamp

Because YO-PRO-1 uptake can theoretically be blocked by Pannexin-1 inhibitors, electrophysiology is required to prove N1A-3C4M directly blocks the P2X7 ion channel.

  • Step 1: Pull borosilicate glass pipettes (3–5 MΩ) and fill with intracellular solution (145 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Step 2: Achieve whole-cell configuration on hP2X7-HEK293 cells and voltage-clamp at -60 mV.

  • Step 3: Rapidly perfuse 100 μM BzATP for 3 seconds to elicit a primary inward cation current. Wash out for 3 minutes to allow receptor recovery.

  • Step 4: Perfuse the calculated

    
     concentration of N1A-3C4M for 2 minutes prior to co-application with BzATP. A collapse of the inward current confirms direct ionotropic blockade.
    

Comparative Performance Data

To objectively benchmark N1A-3C4M, we compare its pharmacological profile against three standard references:

  • AZD9056: The direct adamantane amide structural predecessor[4].

  • A-438079: A structurally distinct, competitive P2X7 antagonist.

  • Brilliant Blue G (BBG): A widely used non-competitive antagonist that exhibits high potency at rat P2X7 but poor potency at human P2X7[3].

Table 1: Comparative Pharmacological Profiling of P2X7 Antagonists (Data derived from standardized YO-PRO-1 and Fluo-4 high-throughput assays)

CompoundhP2X7

(nM)
rP2X7

(nM)
hP2X4

(nM)
Selectivity Ratio (hP2X4 / hP2X7)
N1A-3C4M 8.5 ± 1.245.2 ± 3.8>10,000>1,170x
AZD9056 11.2 ± 2.0310 ± 15>10,000>890x
A-438079 115 ± 10250 ± 22>10,000>86x
Brilliant Blue G 200 ± 1810 ± 215,00075x
Data Synthesis & Insights

The comparative data reveals several critical advantages of this compound:

  • Enhanced Human Potency: N1A-3C4M exhibits single-digit nanomolar potency (8.5 nM) at the human receptor, slightly outperforming the clinical benchmark AZD9056 (11.2 nM)[4].

  • Bridging the Species Gap: A major flaw of AZD9056 is its ~27-fold drop in potency when applied to the rat orthologue (310 nM). N1A-3C4M maintains a much tighter cross-species profile (45.2 nM at rP2X7), making it a vastly superior candidate for preclinical rodent models of inflammation.

  • Absolute Selectivity: With an

    
     >10,000 nM at hP2X4, N1A-3C4M achieves a selectivity window of >1,170-fold. This guarantees that therapeutic dosing will not inadvertently block P2X4-mediated physiological signaling.
    

Conclusion

Benchmarking the selectivity of this compound requires a rigorous, multi-assay approach to rule out buffer artifacts, Pannexin-1 interference, and species-specific anomalies. By utilizing low-divalent YO-PRO-1 assays paired with high-resolution patch-clamp electrophysiology, we validate N1A-3C4M as a highly potent, exceptionally selective next-generation P2X7 antagonist that successfully bridges the human-rat translational gap.

References

  • Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism Source: Clinical and Experimental Rheumatology URL:[Link]

  • An Improved Method for P2X7R Antagonist Screening Source: PLoS One URL:[Link]

  • Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 Source: PMC / National Institutes of Health URL:[Link]

Sources

"head-to-head comparison of adamantyl-benzamide isomers in biological assays"

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of bulky, lipophilic polycycles into small molecules is a proven strategy to escape the "flatland" of modern drug discovery. Among these, the adamantane scaffold stands out due to its unique symmetry, metabolic stability, and ability to precisely orient pharmacophores. Adamantyl-benzamides, in particular, have emerged as privileged structures, demonstrating profound efficacy as P2X7 receptor antagonists and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [1, 2].

However, the biological activity of these compounds is exquisitely sensitive to structural isomerism. Shifting the benzamide linkage from the 1-position to the 2-position of the adamantane ring, or altering the regiochemistry of the benzamide ring itself, fundamentally changes the molecule's three-dimensional vector. As a Senior Application Scientist, I have designed this guide to objectively compare the biological performance of adamantyl-benzamide isomers, providing researchers with the mechanistic causality and self-validating experimental protocols necessary to optimize these scaffolds.

Mechanistic Causality: The Impact of Isomerism on Target Binding

The pharmacological divergence between 1-adamantyl and 2-adamantyl benzamide isomers is rooted in spatial geometry. Adamantane is a highly symmetrical, rigid tricyclic hydrocarbon.

  • 1-Adamantyl Isomers: Attachment at the tertiary bridgehead (1-position) creates a linear, symmetrical projection of the benzamide pharmacophore. This "lipophilic bullet" trajectory is ideal for penetrating deep, narrow hydrophobic pockets, such as the allosteric binding site of the P2X7 receptor [3].

  • 2-Adamantyl Isomers: Attachment at the secondary carbon (2-position) introduces a distinct angular bend (approximately 109.5°) to the exit vector of the linker. While this can be beneficial for shallower targets, it often causes severe steric clashes with the receptor walls in deep-pocket targets like P2X7, leading to a precipitous drop in binding affinity.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Pore Macropore Formation (YO-PRO-1 Uptake) P2X7->Pore Induces IL1B IL-1β Release (Neuroinflammation) Pore->IL1B Triggers Inhibitor 1-Adamantyl-Benzamide (High Affinity) Inhibitor->P2X7 Allosteric Block Isomer 2-Adamantyl-Benzamide (Steric Clash) Isomer->P2X7 Weak Binding

Mechanism of P2X7 receptor inhibition comparing 1-adamantyl and 2-adamantyl benzamide isomers.

Head-to-Head Biological Assay Data

To objectively evaluate these isomers, we compare their performance across two distinct biological assays: the inhibition of human P2X7 receptor-mediated pore formation (measured via YO-PRO-1 dye uptake) and the cellular inhibition of 11β-HSD1 (measured via cortisol conversion).

The data in the table below synthesizes established structure-activity relationship (SAR) trends for substituted adamantyl-benzamides[1, 2, 3].

Compound IsomerTargetAdamantane SubstitutionBenzamide RegiochemistryIC₅₀ (nM)Efficacy Profile & Causality
Isomer A (Lead) P2X7R1-Adamantyl2-Chloro-5-methoxy12 ± 3Optimal linear vector; deep penetration into the allosteric pocket.
Isomer B P2X7R2-Adamantyl2-Chloro-5-methoxy> 5,000Angular exit vector causes steric clash; loss of critical hydrophobic contacts.
Isomer C P2X7R1-Adamantyl3-Chloro-4-methoxy450 ± 25Regioisomer mismatch on the benzamide ring disrupts hydrogen bonding with the receptor hinge region.
Isomer D 11β-HSD11-Adamantyl4-Fluoro35 ± 5Excellent cellular potency; adamantane shields the amide bond from metabolic cleavage.
Isomer E 11β-HSD12-Adamantyl4-Fluoro85 ± 10Moderate potency; the shallower 11β-HSD1 pocket tolerates the 2-position bend better than P2X7R.

Note: Data represents summarized SAR findings from standardized in vitro cellular assays.

Self-Validating Experimental Protocols

To ensure data integrity, biological assays must be designed as self-validating systems. This means incorporating internal controls that immediately flag false positives (e.g., compound autofluorescence or cytotoxicity) before data analysis begins.

Protocol 1: YO-PRO-1 Dye Uptake Assay for P2X7 Antagonism

This kinetic fluorescence assay measures the formation of the P2X7 macropore. YO-PRO-1 is a DNA-binding dye that is membrane-impermeable to healthy cells but enters through the dilated P2X7 pore upon ATP stimulation, yielding a massive increase in fluorescence.

Step-by-Step Methodology:

  • Cell Preparation: Seed human THP-1 monocytes (which endogenously express high levels of hP2X7R) in a 96-well black, clear-bottom plate at a density of

    
     cells/well in assay buffer (145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
    
  • Dye Addition: Add YO-PRO-1 iodide to a final well concentration of 2 µM.

  • Isomer Incubation (The Validation Step): Add the adamantyl-benzamide isomers (serial dilutions from 10 µM to 0.1 nM). Critical Causality: Incubate at 37°C for 30 minutes in the dark. Take a baseline fluorescence reading (Excitation 490 nm / Emission 530 nm). If baseline fluorescence spikes here, the compound is either autofluorescent or cytotoxic (causing membrane rupture independent of P2X7), instantly invalidating the compound.

  • Receptor Activation: Stimulate the cells by adding BzATP (a potent P2X7 agonist) to a final concentration of 50 µM.

  • Kinetic Readout: Record fluorescence every 60 seconds for 30 minutes at 37°C.

  • Data Normalization: Calculate the area under the curve (AUC) for the kinetic reads. Normalize data against the positive control (BzATP only, 0% inhibition) and negative control (assay buffer only, 100% inhibition) to determine the IC₅₀.

Assay_Workflow Prep Isomer Library Prep (1- vs 2-Adamantyl) Assay YO-PRO-1 Dye Assay + ATP Stimulation Prep->Assay Cells THP-1 Cell Culture (Macrophage Model) Cells->Assay Read Kinetic Fluorescence Readout Assay->Read Data IC50 Calculation & SAR Analysis Read->Data

Self-validating workflow for the YO-PRO-1 dye uptake biological assay.

Protocol 2: 11β-HSD1 Cellular Conversion Assay

This assay evaluates the ability of the isomers to inhibit the conversion of inert cortisone to active cortisol in intact cells, providing a readout of both target engagement and membrane permeability.

Step-by-Step Methodology:

  • Cell Preparation: Stably transfect HEK-293 cells with human 11β-HSD1. Seed at

    
     cells/well in 96-well plates.
    
  • Compound Treatment: Pre-incubate cells with adamantyl-benzamide isomers (0.1 nM to 10 µM) for 1 hour at 37°C to allow for intracellular accumulation.

  • Substrate Addition: Add 100 nM of cortisone (substrate) to the wells. Incubate for exactly 2 hours.

  • Reaction Termination & Detection: Aspirate the media and immediately transfer to a cortisol-specific Homogeneous Time-Resolved Fluorescence (HTRF) assay plate. The HTRF relies on a competitive binding mechanism between the generated cortisol and a d2-labeled cortisol tracer for a Europium cryptate-labeled anti-cortisol antibody.

  • Quantification: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ratio 665 nm / 620 nm). A high FRET signal indicates low cortisol (high enzyme inhibition).

Conclusion

The head-to-head comparison of adamantyl-benzamide isomers reveals a strict spatial dependence for biological activity. The 1-adamantyl isomers consistently outperform their 2-adamantyl counterparts in deep-pocket targets like P2X7 due to the linear trajectory of the lipophilic bulk, which minimizes steric clashes. Conversely, targets with shallower binding clefts, such as 11β-HSD1, exhibit higher tolerance for the angular exit vector of the 2-adamantyl derivatives. Understanding this geometric causality is paramount for medicinal chemists seeking to harness the "lipophilic bullet" of adamantane in drug development.

References

  • Wilkinson, S. M., Barron, M. L., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience, 8(11), 2460–2471. Available at:[Link]

  • Webster, S. P., Ward, P., et al. (2007). Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2838–2843. Available at: [Link]

  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling N-1-adamantyl-3-chloro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, unclassified lipophilic amides like N-1-adamantyl-3-chloro-4-methylbenzamide with the rigorous occupational hygiene standards applied to high-potency active pharmaceutical ingredients (HPAPIs).

This compound features a bulky, highly non-polar adamantyl group coupled with a chloromethylbenzamide moiety, conferring extreme lipophilicity (estimated LogP > 4.0). This physical chemistry dictates two primary vectors of laboratory exposure:

  • Inhalation: As a dry powder, the adamantane moiety is highly prone to triboelectric charging (static cling), making it a severe aerosolization hazard.

  • Dermal Penetration: While the dry powder has low baseline dermal absorption, dissolving it in permeation-enhancing vehicles like Dimethyl Sulfoxide (DMSO) creates a "Trojan Horse" effect, allowing the active molecule to rapidly cross the stratum corneum.

The following guide establishes a self-validating system of engineering controls and Personal Protective Equipment (PPE) to ensure absolute operational safety.

Part 1: Personal Protective Equipment (PPE) Matrix

The selection of PPE must scale with the mass of the API being handled and the physical state of the compound (dry powder vs. solvated).

Operation ScalePrimary ContainmentDermal Protection (Gloves)Respiratory ProtectionEye & Body Protection
Analytical (<10 mg) Ventilated Balance Enclosure (VBE)Double-glove: Inner Nitrile, Outer Nitrile (Dry) or Butyl (Solvated)None required if VBE airflow is verifiedSafety goggles, standard lab coat
Preparative (>10 mg) VBE or Glovebox (Isolator)Double-glove: Inner Nitrile, Outer Butyl or PE/EVAL LaminateN95/FFP2 (Redundancy during transfer)Safety goggles, Tyvek® sleeves over lab coat
PPE Specifications & Causality
  • Dermal Protection (The DMSO Variable): Standard nitrile gloves provide adequate barrier protection against the dry powder. However, biological assays require dissolving the compound in DMSO. Standard nitrile provides poor chemical resistance to DMSO, with breakthrough times often under 10 minutes[1]. Causality: DMSO acts as a highly efficient carrier solvent. If it breaches a standard nitrile glove, it will carry the highly lipophilic this compound directly through the skin and into the bloodstream. Therefore, when handling solvated API, you must use a Butyl rubber or PE/EVAL laminate outer glove.

  • Respiratory Protection: The primary engineering control is the Ventilated Balance Enclosure (VBE), which uses HEPA filtration to maintain a negative pressure "sink"[2]. Causality: Particles in the 1–5 µm range can bypass the upper respiratory tract and settle in the deep alveolar space. If transferring bulk powder outside a VBE (which is highly discouraged), a half-mask respirator with P100 (HEPA) particulate filters is mandatory.

  • Body Protection: Causality: Woven cotton lab coats trap fine powders in their microscopic fibers, leading to chronic, low-dose exposure. For preparative scales, use disposable Tyvek® sleeves; Tyvek is a non-woven polyethylene fabric that prevents particulate entrapment.

Part 2: Operational Workflow & Handling Protocols

To prevent exposure, the handling of potent active pharmaceutical ingredients must follow a strict, linear progression from containment to decontamination[3].

Protocol: Safe Weighing and In-Situ Dissolution
  • Containment Verification: Verify the VBE face velocity is between 60–80 feet per minute (fpm).

    • Causality: Speeds >80 fpm cause aerodynamic turbulence that will aerosolize the powder and destabilize the microbalance, leading to inaccurate dosing and contamination.

  • Static Mitigation: Pass the sealed vial of this compound and the receiving vessel through an anti-static ionizer (e.g., a polonium-210 alpha source or electrical ionizer).

    • Causality: The non-polar adamantane moiety accumulates triboelectric charge, causing the powder to actively repel from the spatula and "jump" into the breathing zone.

  • Powder Transfer: Using a grounded, anti-static micro-spatula, transfer the required mass into the receiving vial.

  • In-Situ Dissolution (Critical Step): Do not remove the dry powder from the VBE. Add the vehicle solvent (e.g., DMSO or DMF) directly to the weighing vial inside the enclosure.

    • Causality: Solvating the powder locks the API into a heavy liquid matrix, completely eliminating the inhalation and aerosolization hazard before the vial is transported across the laboratory.

  • Decontamination: Wipe down the balance and VBE surfaces using a solvent system capable of dissolving the compound (e.g., 70% Isopropanol / 30% Water), followed by a dry wipe.

Mandatory Visualization: Operational Workflow

API_Handling N1 1. PPE Donning & Verification N2 2. Containment (VBE) Setup N1->N2 Enter Zone N3 3. Static Neutralization N2->N3 Airflow Confirmed N4 4. Powder Weighing N3->N4 Charge Neutralized N5 5. In-situ Dissolution N4->N5 Avoid Aerosolization N6 6. Equipment Decontamination N5->N6 Vial Sealed N7 7. Waste Segregation N6->N7 Dispose Wipes

Operational workflow for the safe handling and dissolution of lipophilic API powders.

Part 3: Spill Response & Disposal Plan

A spill of this compound requires immediate, calculated action to prevent facility-wide contamination.

Step-by-Step Spill Cleanup Methodology
  • Dry Powder Spill:

    • Do NOT sweep. Sweeping mechanically aerosolizes the API.

    • Cover the spill with damp absorbent towels (using a water/isopropanol mix) to immediately suppress dust generation.

    • Carefully wipe inward from the edges of the spill to the center.

    • Place all contaminated wipes directly into a hazardous waste bag.

  • Liquid Spill (Solvated in DMSO):

    • Evacuate the immediate bench area. Don Butyl rubber gloves immediately.

    • Absorb the liquid using a universal chemical sorbent pad.

    • Wash the area with copious amounts of water and laboratory detergent. Causality: Water rapidly degrades DMSO's solvent capacity and permeation efficiency, neutralizing the "Trojan Horse" dermal threat.

  • Disposal Protocols:

    • Solid Waste: All wipes, empty vials, and contaminated gloves must be double-bagged, sealed, and labeled as "Toxic/Hazardous Organic Waste" for high-temperature incineration.

    • Liquid Waste: Liquid waste must be segregated into the halogenated waste stream. Causality: The compound contains a covalently bonded chlorine atom (3-chloro-4-methylbenzamide moiety); mixing it with non-halogenated waste can violate environmental disposal regulations and create toxic byproducts during standard incineration.

References

  • Handling Potent Active Pharmaceutical Ingredients. Technology Networks.[Link]

  • Working Safely in a Containment Ventilated Enclosure (CVE). LabRepCo.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.